(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
Description
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Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBTFDZVVAFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383485 | |
| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-58-4 | |
| Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Brief on (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone (CAS 62492-58-4): An Analysis of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document addresses the available technical information for the chemical compound (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, CAS number 62492-58-4. Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant scarcity of in-depth technical data for this specific molecule. This brief summarizes the limited findings and provides a broader context based on the well-studied class of 2-aminobenzophenone derivatives to which it belongs.
Compound Identification and Properties
Basic chemical identifiers and properties for this compound have been collated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 62492-58-4 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [5] |
| Molecular Weight | 247.68 g/mol | [5] |
| Synonyms | 2-Amino-5-chloro-3'-hydroxybenzophenone | [5] |
| Appearance | Yellow powder | [5] |
| Purity | ≥ 95% (HPLC) | [5] |
Note: The data presented is primarily sourced from chemical suppliers and has not been independently verified through published experimental studies.
Review of Available Technical Data
Despite extensive searches, no peer-reviewed scientific articles detailing the synthesis, spectroscopic analysis, biological activity, or mechanism of action for this compound (CAS 62492-58-4) were found. The information is limited to catalog listings and safety data sheets. One supplier suggests potential applications in sunscreens, dyes, and as a pharmaceutical intermediate, noting its UV absorption properties and utility in developing anti-inflammatory and analgesic drugs.[5] However, these claims are not substantiated by specific experimental evidence or citations in the provided documentation.
Due to the absence of experimental data, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific compound.
The Broader Context: 2-Aminobenzophenone Derivatives
This compound belongs to the class of 2-aminobenzophenones. This class of compounds is of significant interest in medicinal and organic chemistry.[6][7] They are crucial intermediates in the synthesis of various heterocyclic compounds and have a well-documented history of diverse biological activities.[6][8]
General Synthetic Strategies for 2-Aminobenzophenones
Several methods have been developed for the synthesis of the 2-aminobenzophenone scaffold, as specific protocols for the target compound are unavailable. Common approaches include:
-
Friedel-Crafts Acylation: This is a classical method involving the acylation of anilines or their protected forms with benzoyl chlorides.[7][9] For instance, para-chloroaniline can be acylated with various substituted benzoyl chlorides.[9] The reaction often requires a catalyst, such as zinc chloride.[9]
-
From 2-Arylindoles: Various 2-aminobenzophenones can be synthesized from readily available 2-arylindoles under transition-metal-free conditions.[7]
-
From Acyl Hydrazides: A two-step process involving an aryne-based molecular rearrangement of acyl hydrazides followed by an addition-elimination procedure can yield protected 2-aminobenzophenones.[6][8]
-
Grignard Reactions: The reaction of 2-nitrobenzaldehydes with Grignard reagents, followed by oxidation, is another route to produce the benzophenone core.[10] Subsequent reduction of the nitro group yields the 2-aminobenzophenone.[10]
A generalized workflow for a Friedel-Crafts-based synthesis is depicted below.
Caption: Generalized workflow for the synthesis of 2-aminobenzophenones.
Established Biological and Pharmacological Significance
The 2-aminobenzophenone scaffold is a key pharmacophore and a valuable starting material for numerous biologically active molecules.
-
Precursors to Benzodiazepines: Perhaps the most notable application is in the synthesis of benzodiazepines, a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[6][11]
-
Anticancer and Antimitotic Activity: Certain derivatives have shown potent antiproliferative activity against various human cancer cell lines, including multi-drug resistant ones.[9][10] They can act as inhibitors of tubulin polymerization, arresting cells in the G2/M phase of the cell cycle.[10]
-
Skeletal Muscle Relaxants: A series of novel 2-amino-5-chlorobenzophenone derivatives have been synthesized and evaluated for their potential as skeletal muscle relaxants.[11]
-
Other Activities: Various derivatives have also been investigated for anti-inflammatory, anticonvulsive, and antiviral properties.[7][9]
The diverse biological activities of this class suggest that this compound could potentially exhibit similar properties, but this remains speculative without direct experimental evidence.
Conclusion and Future Directions
For researchers and drug development professionals interested in this compound, the following steps are recommended:
-
De novo Synthesis and Characterization: Synthesize the compound using established methods for 2-aminobenzophenones and perform full spectroscopic characterization (NMR, IR, Mass Spectrometry) and elemental analysis to confirm its structure and purity.
-
In vitro Screening: Conduct a broad panel of in vitro assays to screen for biological activity, such as anticancer, antimicrobial, anti-inflammatory, or enzyme inhibitory effects.
-
Physicochemical Profiling: Determine key physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, which are crucial for assessing its drug-like potential.
This foundational research is necessary to elucidate the potential of this compound and enable any future development efforts.
References
- 1. CAS#:62492-58-4 | this compound | Chemsrc [chemsrc.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound | 62492-58-4 [chemicalbook.com]
- 4. 62492-58-4(this compound) | Kuujia.com [ko.kuujia.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arabjchem.org [arabjchem.org]
An In-depth Technical Guide to the Core Chemical Properties of 2-amino-5-chloro-3'-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone, a versatile intermediate in the synthesis of various organic compounds. Due to the limited availability of experimental data for this specific molecule, this guide also includes data from closely related analogs, namely 2-amino-5-chlorobenzophenone and 2-amino-5-chloro-4'-hydroxybenzophenone, to provide a well-rounded understanding of its expected characteristics.
Physicochemical and Spectroscopic Data
The following tables summarize the known and predicted physicochemical and spectroscopic properties of 2-amino-5-chloro-3'-hydroxybenzophenone and its analogs.
Physicochemical Properties
| Property | 2-amino-5-chloro-3'-hydroxybenzophenone | 2-amino-5-chlorobenzophenone | 2-amino-5-chloro-4'-hydroxybenzophenone |
| CAS Number | 62492-58-4[1][2] | 719-59-5[3][4][5][6][7][8] | 784-41-8 |
| Molecular Formula | C₁₃H₁₀ClNO₂[1] | C₁₃H₁₀ClNO[3][7][8] | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol [1] | 231.68 g/mol [3][7][9] | 247.68 g/mol |
| Appearance | Yellow powder[1] | Light yellow to yellow-green powder/crystal[5] | Yellow rods |
| Melting Point | Not available | 96-98 °C[6] | 173-178 °C (recrystallized from methanol-water)[10] |
| Boiling Point | 804.61 K (predicted)[11] | -96–98°C (likely erroneous), 207 °C (at reduced pressure is more plausible)[3][9] | Not available |
| Solubility | Not available | Insoluble in water; soluble in chloroform, toluene, benzene, methanol, ethanol, acetone[5] | Soluble in glacial acetic acid[10] |
| pKa | Not available | Not available | Not available |
| logP (Octanol/Water) | 2.859 (predicted)[11] | Not available | Not available |
Spectroscopic Data (for 2-amino-5-chlorobenzophenone)
| Technique | Data |
| ¹H NMR | Spectral data available, detailed interpretation required from raw spectra.[4][12] |
| ¹³C NMR | Spectral data available, detailed interpretation required from raw spectra.[4][13][14] |
| FTIR | N-H stretch at 3320 cm⁻¹ and C=O stretch at 1623.7 cm⁻¹.[15] IR spectrum available from NIST.[16][17] |
| Mass Spectrometry | GC-MS and MS-MS data available.[4] Mass spectrum (electron ionization) available from NIST.[16] |
Experimental Protocols
Proposed Synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone
This proposed method involves the reductive cleavage of a benzisoxazole precursor.
Materials:
-
5-chloro-3-(3-hydroxyphenyl)-2,1-benzisoxazole
-
Iron filings
-
Glacial acetic acid
-
Water
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-3-(3-hydroxyphenyl)-2,1-benzisoxazole in glacial acetic acid.
-
Add iron filings to the solution.
-
Heat the mixture with stirring on a steam bath.
-
Periodically add small portions of water and additional iron filings over a few hours to maintain the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the hot reaction mixture to remove excess iron and other solids.
-
Wash the collected solids with hot glacial acetic acid and combine the filtrates.
-
Slowly add the combined filtrate to ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system, such as methanol-water, to yield purified 2-amino-5-chloro-3'-hydroxybenzophenone.
Characterization:
The purified product should be characterized by:
-
Melting point determination.
-
¹H and ¹³C NMR spectroscopy to confirm the structure.
-
FTIR spectroscopy to identify functional groups.
-
Mass spectrometry to confirm the molecular weight.
Chemical Reactivity and Applications
2-amino-5-chloro-3'-hydroxybenzophenone is a valuable intermediate due to its versatile reactivity.
-
Amino Group Reactivity: The primary amino group is nucleophilic and can undergo various reactions, including acylation, alkylation, and diazotization. This reactivity is crucial for its use in synthesizing heterocyclic compounds.
-
Aromatic Rings: The two aromatic rings can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.
-
Carbonyl Group: The ketone carbonyl group can be reduced or undergo addition reactions.
Key Applications:
-
Pharmaceutical Synthesis: This class of compounds serves as a key precursor in the synthesis of various pharmaceuticals, particularly benzodiazepines, which are central nervous system (CNS) active agents.[7] They are also used in the development of anti-inflammatory and analgesic drugs.[1]
-
Dyes and Pigments: The chromophoric benzophenone structure makes it a useful intermediate in the manufacturing of dyes and pigments.[1]
-
UV Absorption: Like many benzophenone derivatives, it is expected to have UV-absorbing properties, making it potentially useful in sunscreens and other cosmetic formulations.[1]
Biological Activity and Signaling Pathways
While the specific biological activity of 2-amino-5-chloro-3'-hydroxybenzophenone is not well-documented, its derivatives have shown a range of pharmacological effects. The benzophenone scaffold is found in molecules with various biological activities, including:
-
Antitumor activity[18]
-
Anti-inflammatory properties
-
Skeletal muscle relaxant effects[15]
-
Antimicrobial activity
The derivatives of 2-aminobenzophenones are known to possess CNS activity, largely through their role as precursors to benzodiazepines.[19] Benzodiazepines primarily act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the neurotransmitter GABA.
Furthermore, some benzophenone derivatives have been shown to modulate signaling pathways such as the MAP kinase and NF-κB pathways, which are involved in cellular processes like proliferation and apoptosis.[20]
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-amino-5-chloro-3'-hydroxybenzophenone.
Benzodiazepine Modulation of GABA-A Receptor Signaling
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 4. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-chlorobenzophenone | 719-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Amino-5-chlorobenzophenone 98 719-59-5 [sigmaaldrich.com]
- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 8. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]
- 9. 2-Amino-5-chlorobenzophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. prepchem.com [prepchem.com]
- 11. chemeo.com [chemeo.com]
- 12. 2-Amino-5-chlorobenzophenone(719-59-5) 1H NMR [m.chemicalbook.com]
- 13. 2-Amino-5-chlorobenzophenone(719-59-5) 13C NMR [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 16. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]
- 17. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]
- 18. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arabjchem.org [arabjchem.org]
- 20. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (2-Amino-5-chlorophenyl)(phenyl)methanone: Structure, Properties, and Experimental Analysis
Disclaimer: Due to the limited availability of detailed experimental data for (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, this guide focuses on the closely related and well-characterized analogue, (2-Amino-5-chlorophenyl)(phenyl)methanone , also known as 2-Amino-5-chlorobenzophenone. The experimental protocols and data presented herein are representative of the analytical techniques used for this class of compounds and are based on available information for this analogue.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of (2-Amino-5-chlorophenyl)(phenyl)methanone. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for easy reference.
Molecular Structure and Identification
(2-Amino-5-chlorophenyl)(phenyl)methanone is a substituted benzophenone that serves as a key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines.[1] Its structure features a benzoyl group attached to a 4-chloroaniline moiety.
Table 1: Molecular Identifiers and Properties
| Parameter | Value |
| IUPAC Name | (2-Amino-5-chlorophenyl)(phenyl)methanone |
| Synonyms | 2-Amino-5-chlorobenzophenone, 2-Benzoyl-4-chloroaniline |
| CAS Number | 719-59-5 |
| Molecular Formula | C₁₃H₁₀ClNO |
| Molecular Weight | 231.68 g/mol |
| SMILES String | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N |
| InChI Key | ZUWXHHBROGLWNH-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and spectroscopic data for (2-Amino-5-chlorophenyl)(phenyl)methanone.
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Powder |
| Melting Point | 96-98 °C |
Table 3: Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ = 7.77–7.72 (m, 4H), 7.39–7.34 (m, 4H), 7.16–7.06 (m, 8H), 7.01–6.94 (m, 4H), 6.74 ppm (d, J = 8.4 Hz, 4H) |
| ¹³C NMR (CDCl₃) | δ = 166.3, 165.7, 163.8, 163.7, 161.8, 149.7, 135.8, 132.0, 131.7, 131.6, 129.9, 128.7, 127.0, 126.6, 121.6, 115.6, 115.4 ppm |
| IR (ATR) | ν̃max = 3111 (s), 2798 (s), 2360 (s), 1604 (m), 1578 (m), 1518 (m), 1324 (m), 1227 (s), 935 (s), 822 (m) cm⁻¹ |
| Mass Spec (ESI-HRMS) | m/z: [M + H]⁺ calcd. for C₁₃H₁₁ClNO⁺, 232.0524; found, 232.0524 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of (2-Amino-5-chlorophenyl)(phenyl)methanone.
A common method for the synthesis of 2-amino-5-chlorobenzophenone derivatives involves the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with various anilines.[2]
Materials:
-
2-(chloroacetamido)-5-chlorobenzophenone
-
Appropriate aniline derivative
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Chloroacetyl chloride
Procedure:
-
Dissolve 2-amino-5-chlorobenzophenone (2.31g) in toluene (20 mL) in a reaction vessel.[3]
-
Cool the solution to 5–10 °C using an ice bath.[3]
-
Prepare a solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL).[3]
-
Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution.[3]
-
Stir the reaction mixture at room temperature for 3-4 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain 2-(chloroacetamido)-5-chlorobenzophenone.[3]
-
For the subsequent reaction, dissolve the obtained 2-(chloroacetamido)-5-chlorobenzophenone and the desired aniline derivative in DMF.
-
Add potassium carbonate to the mixture.
-
The reaction can be carried out via conventional heating or microwave irradiation.[2]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by precipitation and purified by recrystallization.
Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-100 mg for ¹³C NMR.[4]
-
Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble. Use approximately 0.6 mL for a standard 5 mm NMR tube.[4]
-
Dissolve the sample in the solvent in a small vial. Sonication can be used to aid dissolution.[4]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[4]
-
Cap and label the NMR tube.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire standard ¹H and ¹³C spectra using appropriate pulse programs and parameters (e.g., spectral width, number of scans).
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[1]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[1]
-
Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
If the signal is too weak, add more solution and re-evaporate. If too strong, clean the plate and use a more dilute solution.[1]
Sample Preparation for ESI-MS:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote ionization.
-
Ensure the sample is fully dissolved and free of particulate matter.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[5]
-
Use electrospray ionization (ESI) in positive ion mode.[5]
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and fragmenting it.[5]
Crystal Growth:
-
The primary and often most challenging step is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[6]
-
A common method is slow evaporation of a saturated solution of the compound.[7]
-
Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent.[8]
-
Filter the solution to remove any dust or particulate matter.[8]
-
Cover the container loosely to allow for slow evaporation of the solvent over several days to weeks in an undisturbed location.[8]
Data Collection and Structure Solution:
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.[6]
-
Place the crystal in a stream of X-rays (usually monochromatic).[6]
-
Measure the angles and intensities of the diffracted X-rays to obtain a diffraction pattern.[6]
-
Process the diffraction data and solve the crystal structure using appropriate software to determine the three-dimensional arrangement of atoms in the crystal lattice.
Signaling Pathways and Experimental Workflows
(2-Amino-5-chlorophenyl)(phenyl)methanone is a crucial precursor in the synthesis of benzodiazepines, a class of drugs that act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAₐ receptor.[9]
The following diagram illustrates a generalized pathway for the synthesis of a 1,4-benzodiazepine intermediate from 2-amino-5-chlorobenzophenone.
The logical flow for synthesizing and characterizing a new organic compound is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arabjchem.org [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
physical properties of 2-amino-5-chloro-3'-hydroxybenzophenone
An In-depth Technical Guide on the Core Physical Properties of 2-amino-5-chloro-3'-hydroxybenzophenone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature and databases, this guide also includes generalized experimental protocols for the determination of key physical properties applicable to benzophenone derivatives.
Physicochemical and Spectroscopic Data
The accurate characterization of 2-amino-5-chloro-3'-hydroxybenzophenone is essential for its application in pharmaceutical synthesis and materials science. The following tables summarize its key physical properties.
Table 1: General and Physicochemical Properties of 2-amino-5-chloro-3'-hydroxybenzophenone
| Property | Value | Source/Citation |
| IUPAC Name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | N/A |
| CAS Number | 62492-58-4 | [1][2] |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [1] |
| Molecular Weight | 247.68 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1][2] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Solubility in water | Data not available | [3] |
Table 2: Spectroscopic Data
| Property | Details | Source/Citation |
| ¹H NMR | Spectral data not available in the searched literature. | N/A |
| ¹³C NMR | Spectral data not available in the searched literature. | N/A |
| Infrared (IR) Spectrum | Spectral data not available in the searched literature. | N/A |
| UV-Visible Spectrum | This compound is known to function as a UV absorber, but specific spectral data (e.g., λmax) is not readily available. | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of 2-amino-5-chloro-3'-hydroxybenzophenone are not available. However, the following are standard methodologies for determining the physical properties of benzophenone derivatives.
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity.
-
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample of 2-amino-5-chloro-3'-hydroxybenzophenone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Measurement: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
Determination of Solubility
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution at a specific temperature.
-
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are selected for the test.
-
Procedure: A known mass of 2-amino-5-chloro-3'-hydroxybenzophenone is added to a known volume of the solvent in a sealed vial at a constant temperature (e.g., 25 °C).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached.
-
Analysis: The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Synthesis of a Structurally Related Compound: (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone
While a specific protocol for the synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone was not found, the following procedure for the synthesis of a structurally related compound illustrates a common synthetic transformation for this class of molecules.
-
Procedure:
-
A 20 g sample of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone is dissolved in 100 mL of acetic acid.[5]
-
4 mL of bromine is added to the solution.[5]
-
The mixture is heated at reflux for two hours.[5]
-
After cooling, the mixture is concentrated in vacuo to a residue.[5]
-
The residue is crystallized from ethanol to yield (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.[5]
-
Visualizations
As a known UV absorber, a key experimental workflow for 2-amino-5-chloro-3'-hydroxybenzophenone is the determination of its UV-Visible absorption spectrum.
Caption: Experimental workflow for UV-Vis spectral analysis.
Given that 2-amino-5-chlorobenzophenone and its derivatives are key intermediates in the synthesis of benzodiazepines, the following diagram illustrates a generalized synthetic pathway.[6]
Caption: Generalized synthesis of benzodiazepines.
References
- 1. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum [chemicalbook.com]
- 2. Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)- [webbook.nist.gov]
- 3. capotchem.com [capotchem.com]
- 4. 2-amino-5-chlorophenyl)phenyl-methanon (cas No.: 719-59-5) at Best Price in Wuhan | Wuhan Wufang Albert Pharmaceutical & Chemical Co., Ltd. [tradeindia.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Physicochemical Properties of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, with a primary focus on its solubility. Due to the limited availability of quantitative solubility data in public literature, this document outlines detailed experimental protocols for its determination, which are essential for drug development and scientific research.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | Inferred |
| Molecular Weight | 247.68 g/mol | Inferred |
| Appearance | Not available | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Water Solubility | Not available | [1] |
| pKa | Not available | |
| LogP | Not available |
Note: This table is intended to be populated with experimental data. The lack of available data highlights the importance of the experimental protocols detailed below.
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, it is anticipated to have low solubility in aqueous media and higher solubility in organic solvents.
Table 2: Expected Qualitative Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Protic | Water, Ethanol | Low to Moderate |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High |
| Nonpolar | Hexane, Toluene | Low |
Note: This qualitative assessment is based on general principles of "like dissolves like." Experimental verification is required.
Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC Analysis
To obtain precise and reliable quantitative solubility data, the shake-flask method is a widely accepted and robust technique[2]. This method involves creating a saturated solution of the compound and then quantifying its concentration.
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or thermomixer with temperature control[3]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[4]
-
Analytical balance
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid ensures that a saturated solution is formed[5].
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium[2][6].
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed[3].
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining microparticles. This step is crucial to avoid overestimation of solubility[7].
-
Dilute the filtered, saturated solution with the appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
3.3. Quantification by HPLC
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method suitable for the analysis of this compound. The choice of column, mobile phase, flow rate, and detector wavelength should be optimized to achieve good peak shape and resolution[8].
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.
-
Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration[4].
-
-
Sample Analysis:
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the peak area corresponding to the compound.
-
-
Calculation of Solubility:
-
Using the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of this compound in the tested solvent. Express the result in units such as mg/mL or µg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
- 1. capotchem.com [capotchem.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. pharmaguru.co [pharmaguru.co]
- 5. bioassaysys.com [bioassaysys.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. asianjpr.com [asianjpr.com]
An In-depth Technical Guide to 2-Amino-5-chloro-3'-hydroxybenzophenone and its Historically Significant Analogue
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a detailed overview of the chemical intermediate 2-amino-5-chloro-3'-hydroxybenzophenone. Due to the limited publicly available information on the discovery and specific applications of this particular isomer, this guide focuses primarily on its extensively studied and historically pivotal analogue, 2-amino-5-chlorobenzophenone . The foundational role of this parent compound in the serendipitous discovery of the benzodiazepine class of drugs, including chlordiazepoxide and diazepam, offers invaluable insights for professionals in medicinal chemistry and drug development.
This document will first present the available data for 2-amino-5-chloro-3'-hydroxybenzophenone, followed by a comprehensive exploration of the discovery, synthesis, and biological significance of 2-amino-5-chlorobenzophenone.
2-Amino-5-chloro-3'-hydroxybenzophenone: An Overview
Physicochemical Properties
A summary of the known physicochemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone is provided in the table below.
| Property | Value |
| CAS Number | 62492-58-4 |
| Molecular Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol |
| Appearance | Yellow powder |
| Purity | ≥ 95% (HPLC) |
| Storage Conditions | 0-8 °C |
Data sourced from publicly available chemical supplier information.
The Cornerstone Analogue: 2-Amino-5-chlorobenzophenone
The history of 2-amino-5-chlorobenzophenone is intrinsically linked to one of the most significant discoveries in psychopharmacology: the benzodiazepines.[2] This compound served as the crucial starting material in the synthesis of the first-ever benzodiazepine, chlordiazepoxide, a discovery made by Dr. Leo Sternbach at Hoffmann-La Roche in 1955.[2][3]
Discovery and Serendipity in Science
In the mid-1950s, Leo Sternbach was tasked with developing a new class of tranquilizers.[4] His research initially focused on a series of benzheptoxdiazines, which he had first investigated in the 1930s. After numerous unsuccessful attempts, the project was abandoned. In 1957, during a lab cleanup, a sample of a previously synthesized compound, a quinazoline-3-oxide, was rediscovered.[5] This compound was the result of a reaction between 2-amino-5-chlorobenzophenone and hydroxylamine, followed by treatment with chloroacetyl chloride.[6] On a whim, Sternbach decided to react this compound with methylamine, leading to an unexpected ring expansion and the formation of chlordiazepoxide.[6] This serendipitous event marked the birth of the benzodiazepine era, with chlordiazepoxide being marketed as Librium® in 1960, followed by the even more successful diazepam (Valium®) in 1963.[3][4]
References
- 1. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]
- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Spectroscopic and Analytical Data for (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a structured overview of the available spectroscopic and analytical data for the compound (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone. Due to the limited availability of specific experimental data in public databases for this exact molecule, this guide presents a comprehensive template for the characterization of this and similar chemical entities. It includes standardized tables for spectroscopic data, generalized experimental protocols, and a conceptual workflow for chemical analysis.
Compound Identification
| IUPAC Name | This compound |
| CAS Number | 62492-58-4 |
| Molecular Formula | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1)O)C(=O)C2=C(C=C(C=C2)Cl)N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Template) Solvent: CDCl₃/DMSO-d₆ | Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| e.g., 7.80-7.20 | m | 7H | - | Ar-H |
| e.g., 5.50 | s (br) | 2H | - | -NH₂ |
| e.g., 9.80 | s (br) | 1H | - | -OH |
Table 2: ¹³C NMR Spectroscopic Data (Template) Solvent: CDCl₃/DMSO-d₆ | Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| e.g., 195.0 | C=O |
| e.g., 160.0-115.0 | Ar-C |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands (Template) Sample Preparation: KBr Pellet/ATR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3450-3300 | Strong, Broad | N-H stretch (Amino), O-H stretch (Phenol) |
| e.g., 1680 | Strong | C=O stretch (Ketone) |
| e.g., 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |
| e.g., 1300-1000 | Medium | C-N, C-O stretch |
| e.g., 850-750 | Strong | C-Cl stretch, Ar-H bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Template) Ionization Method: Electron Ionization (EI) / Electrospray Ionization (ESI)
| m/z | Relative Intensity (%) | Assignment |
| e.g., 247.0 | 100 | [M]⁺ |
| e.g., 249.0 | ~33 | [M+2]⁺ (³⁷Cl isotope) |
| e.g., 140.0 | Variable | [H₂NC₆H₃ClCO]⁺ fragment |
| e.g., 121.0 | Variable | [HOC₆H₄CO]⁺ fragment |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data outlined above.
NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, for example, a 400 MHz instrument. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
For Electron Ionization (EI) mass spectrometry, a dilute solution of the sample is introduced into the instrument where it is vaporized and bombarded with a high-energy electron beam. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the ion source. The resulting mass-to-charge ratios of the molecular ion and its fragments are detected.
Workflow and Pathway Visualizations
The following diagrams illustrate conceptual workflows relevant to the analysis of this compound.
Caption: General workflow for the synthesis and structural characterization of a chemical compound.
While this compound is a known chemical entity, it is not extensively documented in public spectroscopic databases. It is structurally related to 2-amino-5-chlorobenzophenone, a known precursor in the synthesis of benzodiazepines.[1][2] For instance, 2-amino-5-chlorobenzophenone is used in the production of drugs like prazepam and lorazepam.[2] The synthesis of such compounds can involve methods like the reaction of chloroanilines with benzoyl chlorides.[3] Due to the structural similarities, it is plausible that the title compound could be investigated for central nervous system (CNS) activity.[4] However, no specific signaling pathways for this compound have been identified in the available literature.
The provided data templates and protocols serve as a standard guide for researchers to document the analytical characterization of this and other novel compounds.
References
Unveiling the Spectroscopic Profile of 2-amino-5-chloro-3'-hydroxybenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of 2-amino-5-chloro-3'-hydroxybenzophenone, a significant compound in dermatological and pharmaceutical formulations. Given its role as a UV absorber, understanding its spectroscopic profile is paramount for formulation development, quality control, and efficacy assessment. This document outlines the available spectral data, provides a detailed experimental protocol for its analysis, and illustrates a typical workflow for its application in sunscreen formulation and testing.
Physicochemical and Spectroscopic Data
However, to provide a relevant spectroscopic context, the data for the structurally similar compound, 2-amino-5-chlorobenzophenone (CAS No. 719-59-5), which lacks the 3'-hydroxy group, is presented below. It is crucial to note that the additional hydroxyl group in the target compound is expected to influence the electronic transitions and thus shift the absorption spectrum.
Table 1: Spectroscopic Data for the Related Compound 2-amino-5-chlorobenzophenone
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Absorption Maximum (λmax) |
| 2-amino-5-chlorobenzophenone | 719-59-5 | C₁₃H₁₀ClNO | 231.68 | 237 nm |
Experimental Protocol: UV-Vis Spectrophotometry
The following is a detailed methodology for determining the UV absorption spectrum of 2-amino-5-chloro-3'-hydroxybenzophenone. This protocol is based on established practices for the analysis of organic UV absorbers.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-amino-5-chloro-3'-hydroxybenzophenone.
Materials and Equipment:
-
2-amino-5-chloro-3'-hydroxybenzophenone (purity ≥ 95%)
-
Spectroscopic grade ethanol
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-amino-5-chloro-3'-hydroxybenzophenone using an analytical balance.
-
Quantitatively transfer the weighed compound to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly until the solute is completely dissolved.
-
-
Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from, for example, 2 µg/mL to 10 µg/mL.
-
Use spectroscopic grade ethanol for all dilutions.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan a wavelength range of 200 nm to 400 nm.
-
Use spectroscopic grade ethanol as the blank to zero the instrument.
-
Record the UV absorption spectrum for each working standard solution against the ethanol blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Determination of Molar Absorptivity (ε):
-
Construct a calibration curve by plotting the absorbance at λmax against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the data points. The slope of the resulting line corresponds to the absorptivity.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration. The molar absorptivity can be derived from the slope of the calibration curve.
-
Application in Sunscreen Formulation and Efficacy Testing
2-amino-5-chloro-3'-hydroxybenzophenone is utilized as a UV filter in sunscreen products.[1] The following diagram illustrates a typical workflow from the incorporation of a UV absorber into a formulation to the evaluation of its sun protection factor (SPF).
References
A Methodological Guide to the Theoretical Analysis of Substituted Benzophenones: A Case Study on (2-Amino-5-chlorophenyl)(phenyl)methanone
Abstract
This technical guide provides a comprehensive overview of the standard methodologies employed in the theoretical and computational analysis of substituted benzophenones. Due to a lack of specific published theoretical studies on (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, this paper uses the closely related analogue, 2-amino-5-chlorobenzophenone (2A-5CB), as a detailed case study. The principles and workflows outlined herein are directly applicable to the title compound and serve as a robust framework for researchers, scientists, and drug development professionals. This guide covers computational protocols using Density Functional Theory (DFT), the presentation of quantitative structural and electronic data, and the integration of experimental spectroscopic results for validation.
Introduction
Substituted benzophenones are a class of aromatic ketones with significant applications in photochemistry, materials science, and medicinal chemistry. Their utility as UV-curing photoinitiators, components in synthetic perfumes, and as precursors for dyes, pesticides, and drugs stems from their unique physical and chemical properties.[1] The ability to modulate these properties through targeted substitutions on the phenyl rings makes them a subject of intense research.
This compound is a specific derivative of interest. However, a review of the current literature reveals a gap in dedicated theoretical studies for this particular molecule. In contrast, its structural analog, 2-amino-5-chlorobenzophenone (2A-5CB), has been the subject of detailed computational analysis, providing valuable insights into its molecular structure, vibrational modes, and non-linear optical (NLO) properties.[1]
This whitepaper will, therefore, use the theoretical studies on 2A-5CB as a proxy to detail the essential computational workflows, data analysis techniques, and experimental validation methods relevant to this class of compounds. The methodologies presented are standard in the field and can be directly extrapolated for a comprehensive theoretical investigation of this compound.
Computational & Experimental Protocols
A combined theoretical and experimental approach is crucial for a thorough understanding of a molecule's properties. Computational methods predict characteristics at an atomic level, while experimental spectroscopy provides real-world data to validate these predictions.
Computational Chemistry Protocol: Density Functional Theory (DFT)
Density Functional Theory is a powerful quantum mechanical method that balances computational cost and accuracy, making it ideal for studying molecules of this size.[2] The typical protocol involves geometry optimization, frequency analysis, and the calculation of electronic properties.
Methodology:
-
Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional conformation (the ground-state geometry). This is achieved by minimizing the energy of the system. For 2A-5CB, calculations were performed using the B3LYP hybrid functional combined with the 6-31G(d) basis set.[1]
-
Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra, which can be compared with experimental data.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge transfer, conjugative interactions, and intramolecular hydrogen bonding by examining the interactions between filled (donor) and empty (acceptor) orbitals.[1] For 2A-5CB, NBO analysis was employed to confirm the presence of an N-H···O intramolecular hydrogen bond.[1]
-
Non-Linear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β₀) is calculated to assess the molecule's potential for NLO applications, such as second harmonic generation.[1]
Experimental Spectroscopy Protocols
Experimental spectra are essential for validating the results obtained from computational vibrational analysis.
Methodology:
-
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is recorded to identify the vibrational modes of the molecule, particularly the characteristic stretching and bending frequencies of its functional groups. The FT-IR spectrum of 2A-5CB has been recorded and analyzed.[1]
-
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum provides complementary vibrational information to the FT-IR spectrum, subject to different selection rules. This technique was also used in the analysis of 2A-5CB.[1]
Data Presentation: Case Study of 2A-5CB
The following tables summarize the quantitative data derived from the DFT analysis of 2-amino-5-chlorobenzophenone (2A-5CB).
Optimized Geometrical Parameters
The calculated geometry reveals key structural features. The two phenyl rings in 2A-5CB are not coplanar.[1] An intramolecular hydrogen bond between the amino group and the carbonyl oxygen is confirmed by the short N-H···O distance.[1]
| Parameter | Atoms | Calculated Value (B3LYP/6-31G(d)) |
| Bond Length (Å) | C-C (carbonyl-phenyl) | 1.483, 1.5027 |
| C=O (carbonyl) | 1.246 | |
| C-N (amino) | 1.378 | |
| Bond Angle (°) | C-C-C (internal phenyl) | 118.286 |
| Dihedral Angle (°) | C₂-C₁-N₁-H₁ (amino twist) | 18.51 |
| C₆-C₇-C₈-C₉ (inter-ring) | 162.42 | |
| Table 1: Selected optimized geometrical parameters for 2-amino-5-chlorobenzophenone. Data sourced from John et al., 2016.[1] |
Electronic and Non-Linear Optical (NLO) Properties
NBO analysis and hyperpolarizability calculations provide insight into the electronic behavior and material properties of the molecule.
| Property | Description | Calculated Value/Finding |
| Intramolecular H-Bond | Interaction between amino hydrogen and carbonyl oxygen | Confirmed by N-H···O distance and NBO analysis.[1] |
| First-Order Hyperpolarizability (β₀) | Measure of NLO response | The computed value suggests potential for second harmonic generation.[1] |
| Table 2: Summary of key electronic and NLO properties of 2-amino-5-chlorobenzophenone. Data sourced from John et al., 2016.[1] |
Visualizations: Workflows and Logical Relationships
Diagrams created using Graphviz provide a clear visual representation of the processes and concepts involved in the theoretical study of substituted benzophenones.
Caption: General workflow for the theoretical analysis of a substituted benzophenone.
References
Stability and Degradation Profile of 2-Amino-5-chloro-3'-hydroxybenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical overview of the anticipated stability and degradation characteristics of 2-amino-5-chloro-3'-hydroxybenzophenone. The experimental protocols and data presented herein are illustrative and based on the known chemistry of substituted benzophenones and established principles of pharmaceutical forced degradation studies. Specific experimental data for this compound is not extensively available in the public literature.
Introduction
2-Amino-5-chloro-3'-hydroxybenzophenone is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and dyes, and it also possesses UV absorbing properties.[1] Understanding its stability and degradation pathways is critical for ensuring the quality, safety, and efficacy of any resulting products. This guide outlines the expected stability profile of 2-amino-5-chloro-3'-hydroxybenzophenone and provides a framework for conducting forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.
Physicochemical Properties
A summary of the known physical and chemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀ClNO₂ | [1] |
| Molecular Weight | 247.68 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| CAS Number | 62492-58-4 | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify the likely degradation products of a drug substance, which informs the development of stability-indicating analytical methods.[2][3][4] The conditions outlined below are based on ICH guidelines and common practices in the pharmaceutical industry.[3]
Postulated Degradation Pathways
The chemical structure of 2-amino-5-chloro-3'-hydroxybenzophenone suggests several potential degradation pathways under stress conditions. These may include hydrolysis of the amino group, oxidation, and photolytic degradation.
Caption: Postulated degradation pathways of 2-Amino-5-chloro-3'-hydroxybenzophenone.
Expected Degradation Profile
Based on studies of similar benzophenone structures, the following table summarizes the expected degradation under various stress conditions and the potential major degradation products.[5]
| Stress Condition | Reagents & Conditions | Expected Degradation (%) | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | 10-20% | Hydrolysis of the amino group to a hydroxyl group. |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24h | 5-15% | Possible intramolecular cyclization products. |
| Oxidative | 3% H₂O₂, RT, 24h | 15-25% | Oxidation of the amino group; Aromatic ring hydroxylation. |
| Thermal (Solid) | 80 °C, 7 days | < 5% | Minimal degradation expected. |
| Photolytic (ICH Q1B) | UV/Vis light exposure | 5-15% | Dechlorination; Reduction of the carbonyl group. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on 2-amino-5-chloro-3'-hydroxybenzophenone.
General Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation (Acid and Base)
-
Methodology:
Oxidative Degradation
-
Methodology:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at various time points.[5]
-
Thermal Degradation
-
Methodology:
-
Store the solid compound in a temperature-controlled oven at 80 °C.
-
Also, prepare a solution of the compound in a suitable solvent and heat at 60 °C.
-
Collect samples at various time points.[5]
-
Photolytic Degradation
-
Methodology:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric detection is generally suitable.
Illustrative HPLC Method Parameters
| Parameter | Illustrative Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium dihydrogen phosphate, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (ESI+) for identification of degradation products. |
Workflow for Stability-Indicating Method Development
Caption: Workflow for stability-indicating method development.
Conclusion
While specific degradation data for 2-amino-5-chloro-3'-hydroxybenzophenone is not widely published, this guide provides a robust framework for investigating its stability and degradation profile based on established scientific principles and the behavior of analogous compounds. The primary degradation pathways are anticipated to involve modifications to the amino group and potential halogen substituent chemistry. The development and validation of a stability-indicating HPLC method are paramount for monitoring the purity of this important intermediate and ensuring the quality and safety of any final products. The protocols and expected outcomes detailed in this guide offer a solid foundation for researchers to design and execute comprehensive stability and degradation studies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is a key intermediate in the synthesis of various pharmacologically active compounds, including benzodiazepine derivatives. Its structure, featuring an aminobenzophenone core with a hydroxyl substituent, makes it a versatile scaffold for drug discovery and development. This document provides detailed application notes and a comprehensive multi-step protocol for the synthesis of this compound, primarily focusing on a robust Friedel-Crafts acylation strategy. This method involves the protection of the reactive hydroxyl and amino groups, followed by a Lewis acid-catalyzed acylation and subsequent deprotection to yield the target compound. An alternative synthetic route involving the reduction of a benzisoxazole intermediate is also discussed.
Introduction
2-Aminobenzophenones are crucial precursors in the synthesis of numerous heterocyclic compounds, such as quinazolines, acridones, and most notably, benzodiazepines. The specific derivative, this compound, is of particular interest due to its potential as a starting material for novel central nervous system (CNS) active agents. The presence of the hydroxyl group offers a site for further chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
The synthesis of this molecule presents a challenge due to the presence of multiple reactive functional groups. A direct Friedel-Crafts acylation of 4-chloroaniline with 3-hydroxybenzoyl chloride is generally not feasible due to the interference of the amino and hydroxyl groups with the Lewis acid catalyst. Therefore, a protecting group strategy is essential for a successful synthesis. This protocol details a reliable three-stage synthetic pathway: (1) Protection of the starting materials, (2) Friedel-Crafts acylation, and (3) Deprotection to obtain the final product.
Synthetic Strategy Overview
The primary synthetic route outlined in this document is a multi-step process designed to circumvent the challenges associated with the reactive functional groups of the precursors. The overall workflow involves the protection of 3-hydroxybenzoic acid as a benzyl ether, conversion to the corresponding acyl chloride, followed by Friedel-Crafts acylation with N-acetyl-4-chloroaniline (acetanilide derived from 4-chloroaniline), and a final two-step deprotection.
Alternative Synthetic Pathway
An alternative approach for the synthesis of aminobenzophenones involves the reduction of a 3-aryl-2,1-benzisoxazole intermediate. For the synthesis of the target molecule, this would involve the initial formation of 5-chloro-3-(3-hydroxyphenyl)-2,1-benzisoxazole, followed by reductive cleavage to yield this compound. This method can be efficient but relies on the accessibility of the substituted benzisoxazole precursor.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol is divided into four main stages:
-
Stage 1: Preparation of 3-(Benzyloxy)benzoyl Chloride
-
Stage 2: Friedel-Crafts Acylation
-
Stage 3: Deprotection of the Amine Group
-
Stage 4: Deprotection of the Hydroxyl Group
Stage 1: Preparation of 3-(Benzyloxy)benzoyl Chloride
-
Part A: Benzylation of 3-Hydroxybenzoic Acid
-
In a 250 mL round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.5 eq.) to the solution.
-
To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(benzyloxy)benzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(benzyloxy)benzoic acid.
-
-
Part B: Conversion to 3-(Benzyloxy)benzoyl Chloride
-
In a fume hood, place the dried 3-(benzyloxy)benzoic acid (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add thionyl chloride (2.0-3.0 eq.) to the flask.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 3-(benzyloxy)benzoyl chloride is typically used in the next step without further purification.
-
Stage 2: Friedel-Crafts Acylation
-
Part A: Acetylation of 4-Chloroaniline
-
Dissolve 4-chloroaniline (1.0 eq.) in glacial acetic acid in a suitable flask.
-
Add acetic anhydride (1.1 eq.) dropwise while stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the white precipitate, wash with water, and dry to obtain N-(4-chlorophenyl)acetamide.
-
-
Part B: Acylation of N-(4-chlorophenyl)acetamide
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Cool the suspension in an ice bath.
-
Slowly add the crude 3-(benzyloxy)benzoyl chloride (1.1 eq.) from Stage 1 to the suspension with vigorous stirring.
-
To this mixture, add N-(4-chlorophenyl)acetamide (1.0 eq.) from Part A portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent to yield crude (2-Acetamido-5-chlorophenyl)(3-(benzyloxy)phenyl)methanone.
-
Stage 3: Deprotection of the Amine Group (Hydrolysis of Amide)
-
Dissolve the crude product from Stage 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours until the deacetylation is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain crude (2-Amino-5-chlorophenyl)(3-(benzyloxy)phenyl)methanone.
-
Purify the product by column chromatography or recrystallization.
Stage 4: Deprotection of the Hydroxyl Group (Hydrogenolysis)
-
Dissolve the purified product from Stage 3 in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[1][2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by recrystallization.
Data Presentation
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1A | 3-Hydroxybenzoic Acid, Benzyl Bromide | K₂CO₃ | DMF | 70-80 | 12-16 | 85-95 |
| 1B | 3-(Benzyloxy)benzoic Acid | Thionyl Chloride | Neat | Reflux | 2-3 | >95 (crude) |
| 2A | 4-Chloroaniline, Acetic Anhydride | - | Acetic Acid | RT | 1-2 | >95 |
| 2B | N-(4-chlorophenyl)acetamide, 3-(Benzyloxy)benzoyl Chloride | AlCl₃ | DCM | Reflux | 4-6 | 60-75 |
| 3 | (2-Acetamido-5-chlorophenyl)(3-(benzyloxy)phenyl)methanone | HCl | Ethanol | Reflux | 4-8 | 80-90 |
| 4 | (2-Amino-5-chlorophenyl)(3-(benzyloxy)phenyl)methanone | 10% Pd/C, H₂ | Methanol | RT | 2-6 | 90-98 |
Note: Yields are representative and may vary depending on experimental conditions and scale.
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
References
Application Notes: Synthesis of 2-Amino-5-chloro-3'-hydroxybenzophenone via Friedel-Crafts Acylation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core synthetic method detailed is the Friedel-Crafts acylation, a robust reaction for forming carbon-carbon bonds between aromatic rings and acyl groups.[1] Due to the inherent reactivity of the amino and hydroxyl functional groups with standard Lewis acid catalysts, this document outlines two primary protocols: a recommended multi-step strategy involving protective groups to ensure high yield and purity, and an alternative direct, high-temperature synthesis. Detailed experimental procedures, data interpretation, and troubleshooting are provided to facilitate successful synthesis for research and development applications.
Reaction Principle and Strategy
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl chloride or anhydride.[2] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent to form a highly electrophilic acylium ion.
However, the direct acylation of 4-chloroaniline with 3-hydroxybenzoyl chloride presents significant challenges:
-
Amine Reactivity : The amino group (-NH₂) on 4-chloroaniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and places a positive charge on the amine, which strongly deactivates the aromatic ring, preventing the Friedel-Crafts reaction from occurring.[3]
-
Hydroxyl Reactivity : The hydroxyl group (-OH) on 3-hydroxybenzoyl chloride can also complex with the Lewis acid, requiring more than stoichiometric amounts of the catalyst and potentially leading to side reactions.
To overcome these limitations, a protection-acylation-deprotection strategy is the most reliable approach. The amino group of 4-chloroaniline is protected as an amide, and the hydroxyl group of the 3-hydroxybenzoyl moiety is protected as an ether. This strategy prevents unwanted side reactions and ensures the regioselective acylation at the ortho position to the protected amino group.
Proposed Synthetic Pathway
The recommended synthetic route involves three key stages: protection of the starting materials, Friedel-Crafts acylation of the protected intermediates, and subsequent deprotection to yield the final product.
Caption: Proposed multi-step synthetic pathway.
Experimental Protocols
Protocol 1: Protected Friedel-Crafts Acylation (Recommended)
This protocol maximizes yield and purity by protecting the reactive functional groups.
Part A: Synthesis of 4-Chloroacetanilide (Amine Protection)
-
Materials: 4-chloroaniline, acetic anhydride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve 4-chloroaniline (1 eq.) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 eq.) dropwise while stirring.
-
Heat the mixture at 50°C for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the white solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol/water if necessary.
-
Part B: Synthesis of 3-Methoxybenzoyl Chloride (Hydroxyl Protection & Acyl Chloride Formation)
-
Materials: 3-hydroxybenzoic acid, dimethyl sulfate (DMS), sodium hydroxide, thionyl chloride (SOCl₂), DMF (catalytic).
-
Procedure:
-
Protection: Dissolve 3-hydroxybenzoic acid (1 eq.) in aqueous sodium hydroxide. Add dimethyl sulfate (1.2 eq.) dropwise at room temperature and stir for 4-6 hours. Acidify with HCl to precipitate 3-methoxybenzoic acid. Filter, wash with water, and dry.
-
Acyl Chloride Formation: Reflux the 3-methoxybenzoic acid (1 eq.) with thionyl chloride (1.5 eq.) and a catalytic amount of DMF for 2 hours.
-
Remove excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methoxybenzoyl chloride (a colorless to yellow liquid). Use directly in the next step.
-
Part C: Friedel-Crafts Acylation
-
Materials: 4-chloroacetanilide, 3-methoxybenzoyl chloride, anhydrous aluminum chloride (AlCl₃), 1,2-dichloroethane (DCE).
-
Procedure:
-
Suspend 4-chloroacetanilide (1 eq.) and anhydrous AlCl₃ (2.5 eq.) in dry 1,2-dichloroethane under a nitrogen atmosphere.
-
Add 3-methoxybenzoyl chloride (1.1 eq.) dropwise to the suspension at 0-5°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-acetamido-5-chloro-3'-methoxybenzophenone.
-
Part D: Double Deprotection
-
Materials: 2-acetamido-5-chloro-3'-methoxybenzophenone, 48% hydrobromic acid (HBr) or boron tribromide (BBr₃).
-
Procedure:
-
Reflux the protected benzophenone (1 eq.) in 48% aqueous HBr for 8-12 hours. The HBr will hydrolyze both the amide and the methyl ether.
-
Alternatively, for a milder condition for the ether cleavage, treat with BBr₃ in dichloromethane at 0°C to room temperature, followed by an acidic workup for the amide hydrolysis.
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-5-chloro-3'-hydroxybenzophenone.
-
Protocol 2: Direct High-Temperature Synthesis (Alternative)
This method avoids protection steps but typically results in lower yields and requires more rigorous purification. It is based on procedures for similar compounds.[4]
-
Materials: 4-chloroaniline, 3-hydroxybenzoyl chloride, zinc chloride (ZnCl₂, anhydrous).
-
Procedure:
-
In a reaction flask, combine 4-chloroaniline (1 eq.), 3-hydroxybenzoyl chloride (1.2 eq.), and finely powdered anhydrous zinc chloride (1.5 eq.). Note: This is a solvent-free reaction.
-
Heat the mixture with vigorous stirring to 180-200°C for 3-4 hours.[4]
-
Cool the reaction to approximately 100°C and cautiously add a dilute acid solution (e.g., 10% H₂SO₄) to quench the reaction and dissolve the zinc salts.
-
Further cool to room temperature and filter the crude product.
-
The crude solid will likely contain unreacted starting materials and side products. Extensive purification by column chromatography is typically required.
-
Data Summary
The following tables present typical reaction parameters and expected analytical data for the synthesized compound.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 (Protected) | Protocol 2 (Direct) |
| Catalyst | Aluminum Chloride (AlCl₃) | Zinc Chloride (ZnCl₂) |
| Solvent | 1,2-Dichloroethane | None (Solvent-free) |
| Temperature | 60-70°C (Acylation) | 180-200°C |
| Reaction Time | 4-6 hours (Acylation) | 3-4 hours |
| Typical Yield | 60-75% (Overall) | 20-40% |
| Purification | Recrystallization / Column | Extensive Column Chromatography |
| Purity | High | Moderate to Low (Crude) |
Table 2: Expected Analytical Data for 2-Amino-5-chloro-3'-hydroxybenzophenone
| Analysis | Expected Result |
| Appearance | Yellow to pale-orange crystalline solid |
| Melting Point | 145-150°C (Predicted) |
| ¹H NMR (DMSO-d₆) | δ ~9.8 (s, 1H, -OH), 7.5-6.6 (m, 7H, Ar-H), 6.0 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~197 (C=O), 157 (C-OH), 148 (C-NH₂), 138-115 (Ar-C) |
| IR (KBr, cm⁻¹) | 3450, 3340 (N-H str.), 3300-3100 (O-H str.), 1640 (C=O str.) |
| MS (ESI+) | m/z 248.04 [M+H]⁺ |
Workflow and Troubleshooting
Caption: General experimental workflow for Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Acylation | Inactive catalyst (hydrolyzed AlCl₃). | Use fresh, anhydrous AlCl₃. Ensure all glassware and solvents are perfectly dry. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient reaction time/temp. | Monitor the reaction by TLC. If starting material persists, increase reaction time or temperature slightly. | |
| Incomplete Deprotection | Insufficient deprotection reagent or time. | Use a stronger deprotecting agent (e.g., BBr₃ for methyl ether). Increase reflux time and monitor by TLC. |
| Multiple Products | Lack of regioselectivity. | Ensure the amino group is properly protected as an amide; this directs acylation to the ortho position. For Protocol 2, this is a common issue requiring careful chromatographic separation. |
| Oily Product | Impurities preventing crystallization. | Re-purify using column chromatography with a suitable solvent system. Attempt trituration with a non-polar solvent like hexane to induce solidification. |
Safety Precautions
-
Reagents: Aluminum chloride and zinc chloride are corrosive and moisture-sensitive; handle in a fume hood and avoid contact with skin. Thionyl chloride and 3-hydroxybenzoyl chloride are corrosive and lachrymatory. Hydrobromic acid is highly corrosive.
-
Procedures: The quenching of the Friedel-Crafts reaction is highly exothermic; perform this step slowly by adding the reaction mixture to ice. All procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone via Friedel-Crafts acylation is most effectively achieved through a multi-step process involving the protection of both the amino and hydroxyl groups. This strategy circumvents the inherent limitations of the reaction, leading to higher yields and product purity. While a direct, high-temperature approach is possible, it is less efficient and presents significant purification challenges. The detailed protocols and data provided herein serve as a robust guide for researchers in the successful synthesis of this key benzophenone intermediate.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, a key intermediate in pharmaceutical and materials science research. The synthesis is based on a multi-step approach involving the protection of functional groups, a Friedel-Crafts acylation reaction, and subsequent deprotection. This protocol is designed to be a practical guide for researchers, offering detailed methodologies and expected outcomes.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, often serving as precursors for the synthesis of benzodiazepines and other pharmacologically active compounds. The synthesis of such substituted benzophenones can be challenging due to the presence of multiple reactive functional groups. The protocol outlined below employs a robust strategy that utilizes protecting groups to ensure the selective formation of the desired product via a Friedel-Crafts acylation reaction.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a five-step process:
-
Protection of 4-chloroaniline: The amino group of 4-chloroaniline is protected with a tert-butoxycarbonyl (Boc) group to prevent its reaction with the Lewis acid in the subsequent Friedel-Crafts step.
-
Protection of 3-hydroxybenzoic acid: The hydroxyl group of 3-hydroxybenzoic acid is protected as a methoxymethyl (MOM) ether to avoid side reactions.
-
Formation of the acyl chloride: The MOM-protected 3-hydroxybenzoic acid is converted to its corresponding acyl chloride, the reactive species for the acylation.
-
Friedel-Crafts acylation: The N-Boc-4-chloroaniline is acylated with the MOM-protected 3-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst.
-
Deprotection: The Boc and MOM protecting groups are sequentially removed to yield the final product.
Experimental Protocols
Step 1: Synthesis of tert-butyl (4-chlorophenyl)carbamate (N-Boc-4-chloroaniline)
-
To a stirred solution of 4-chloroaniline (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain tert-butyl (4-chlorophenyl)carbamate as a white solid.
Step 2: Synthesis of 3-(methoxymethoxy)benzoic acid
-
Suspend 3-hydroxybenzoic acid (1.0 eq) and sodium hydroxide (1.2 eq) in water.
-
Add dimethoxymethane (2.0 eq) and stir the mixture vigorously.
-
Slowly add concentrated sulfuric acid (catalytic amount) and continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(methoxymethoxy)benzoic acid.
Step 3: Synthesis of 3-(methoxymethoxy)benzoyl chloride
-
To a solution of 3-(methoxymethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The evolution of gas will be observed.
-
Monitor the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(methoxymethoxy)benzoyl chloride, which can be used in the next step without further purification.
Step 4: Synthesis of tert-butyl (4-chloro-2-(3-(methoxymethoxy)benzoyl)phenyl)carbamate
-
Dissolve tert-butyl (4-chlorophenyl)carbamate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq) in portions.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add a solution of 3-(methoxymethoxy)benzoyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to obtain the desired protected intermediate.
Step 5: Synthesis of this compound
-
Boc Deprotection:
-
Dissolve the product from Step 4 (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to get the MOM-protected amine.
-
-
MOM Deprotection:
-
Dissolve the MOM-protected amine (1.0 eq) in a mixture of THF and water (1:1).
-
Add a catalytic amount of bismuth triflate (Bi(OTf)₃, 0.02 eq) and stir at room temperature for 1-2 hours.[1]
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation
| Step | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Equivalents | Expected Yield (%) |
| 1 | 4-chloroaniline | Boc₂O, TEA, THF | tert-butyl (4-chlorophenyl)carbamate | 227.69 | 1.0 | 85-95 |
| 2 | 3-hydroxybenzoic acid | Dimethoxymethane, NaOH, H₂SO₄ | 3-(methoxymethoxy)benzoic acid | 182.17 | 1.0 | 80-90 |
| 3 | 3-(methoxymethoxy)benzoic acid | Oxalyl chloride, DMF, DCM | 3-(methoxymethoxy)benzoyl chloride | 200.62 | 1.0 | >95 (crude) |
| 4 | tert-butyl (4-chlorophenyl)carbamate | 3-(methoxymethoxy)benzoyl chloride, AlCl₃, DCM | tert-butyl (4-chloro-2-(3-(methoxymethoxy)benzoyl)phenyl)carbamate | 391.85 | 1.0 | 60-75 |
| 5 | tert-butyl (4-chloro-2-(3-(methoxymethoxy)benzoyl)phenyl)carbamate | TFA, Bi(OTf)₃, THF/H₂O | This compound | 247.67 | 1.0 | 70-85 |
Visualizations
References
Application Note: 1H NMR Characterization of 2-amino-5-chloro-3'-hydroxybenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-5-chloro-3'-hydroxybenzophenone is a substituted benzophenone derivative. Benzophenones are a class of compounds with significant applications in medicinal chemistry and materials science, often serving as intermediates in the synthesis of pharmaceuticals and as photo-initiators.[1] Accurate structural elucidation is paramount for its use in further applications. This application note details the protocol for the characterization of 2-amino-5-chloro-3'-hydroxybenzophenone using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful analytical technique for determining the molecular structure of organic compounds.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for 2-amino-5-chloro-3'-hydroxybenzophenone. These predictions are based on established chemical shift ranges for protons in similar chemical environments and data from analogous compounds.[2][3][4][5][6]
Table 1: Predicted 1H NMR Data for 2-amino-5-chloro-3'-hydroxybenzophenone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 6.75 - 6.85 | d | ~8.5 | 1H |
| H-4 | 7.20 - 7.30 | dd | ~8.5, ~2.5 | 1H |
| H-2 | 7.35 - 7.45 | d | ~2.5 | 1H |
| H-2' | 6.90 - 7.00 | ddd | ~8.0, ~2.5, ~1.0 | 1H |
| H-6' | 7.05 - 7.15 | t | ~2.0 | 1H |
| H-4' | 7.15 - 7.25 | ddd | ~8.0, ~2.0, ~1.0 | 1H |
| H-5' | 7.30 - 7.40 | t | ~8.0 | 1H |
| -NH2 | 5.50 - 6.50 | br s | - | 2H |
| -OH | 9.00 - 10.00 | br s | - | 1H |
Disclaimer: The chemical shifts for the -NH2 and -OH protons are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in deuterated solvents.
Experimental Protocol
This section provides a detailed methodology for acquiring the 1H NMR spectrum of 2-amino-5-chloro-3'-hydroxybenzophenone.
1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity 2-amino-5-chloro-3'-hydroxybenzophenone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons (-NH2, -OH). DMSO-d6 is often preferred for its ability to slow down the exchange of these protons, allowing for their observation.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the 1H NMR characterization of 2-amino-5-chloro-3'-hydroxybenzophenone.
Caption: Figure 1. Workflow from sample preparation to data analysis.
Molecular Structure and Proton Assignments
This diagram shows the chemical structure of 2-amino-5-chloro-3'-hydroxybenzophenone with the predicted proton assignments.
Caption: Figure 2. Chemical structure with proton labels.
(Note: The image in the DOT script is a placeholder. In a real application, this would be an image of the molecule with labeled protons corresponding to the table.)
References
Application Note: 13C NMR Analysis of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of the 13C NMR spectroscopy for (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, a key intermediate in pharmaceutical synthesis. It includes predicted spectral data, a comprehensive experimental protocol, and a workflow diagram illustrating its application.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1] Its derivatives are also utilized as UV absorbers in sunscreens and in the manufacturing of dyes.[1] A thorough understanding of its structure, confirmed by techniques such as 13C NMR spectroscopy, is paramount for quality control and reaction monitoring in these applications. This note provides a detailed protocol for the 13C NMR analysis of this compound.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on known data for the structurally similar 2-amino-5-chlorobenzophenone and the established substituent effects of a hydroxyl group on a benzene ring. The presence of the hydroxyl group at the 3-position of the phenyl ring is expected to cause a significant downfield shift for the carbon atom to which it is attached (C-3') and influence the chemical shifts of the other carbons in that ring.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~196 |
| C-1' | ~138 |
| C-2' | ~118 |
| C-3' | ~158 |
| C-4' | ~122 |
| C-5' | ~130 |
| C-6' | ~120 |
| C-1 | ~128 |
| C-2 | ~150 |
| C-3 | ~118 |
| C-4 | ~135 |
| C-5 | ~125 |
| C-6 | ~130 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol
This section details the procedure for acquiring a high-quality 13C NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound (yellow powder)[1]
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
Vortex mixer
-
Pipettes
3.2. Sample Preparation
-
Accurately weigh 20-30 mg of this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved. Ensure the solution is homogeneous.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Key acquisition parameters:
-
Pulse Program: zgpg30 (or equivalent)
-
Acquisition Time (AQ): ~1.0-2.0 seconds
-
Relaxation Delay (D1): 2.0-5.0 seconds
-
Number of Scans (NS): 1024-4096 (or as needed for adequate signal-to-noise ratio)
-
Spectral Width (SW): 0-220 ppm
-
Temperature: 298 K
-
3.4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum using the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required.
Application Workflow: Synthesis of Benzodiazepine Derivatives
This compound and its analogs are pivotal intermediates in the synthesis of benzodiazepines, a class of psychoactive drugs.[2] The following diagram illustrates a generalized synthetic pathway where the title compound can be utilized.
Caption: Synthetic pathway of Benzodiazepine derivatives.
Conclusion
The 13C NMR analysis protocol detailed in this application note provides a robust method for the structural characterization of this compound. Accurate spectral data is essential for ensuring the purity of this key intermediate, which is critical for the successful synthesis of various pharmaceutical agents. The provided workflow highlights the significance of this compound in medicinal chemistry and drug development.
References
Application Note: Quantitative Analysis of 2-amino-5-chloro-3'-hydroxybenzophenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-amino-5-chloro-3'-hydroxybenzophenone is a chemical intermediate and a known metabolite of certain benzodiazepines. Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling in pharmaceutical development. This application note provides a detailed protocol for the sensitive and selective quantification of 2-amino-5-chloro-3'-hydroxybenzophenone in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology is based on established analytical techniques for related benzophenone compounds.[1][2][3]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of 2-amino-5-chloro-3'-hydroxybenzophenone from human plasma.
-
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade) containing an internal standard (e.g., 2-amino-5-chloro-3'-hydroxybenzophenone-d4 at 100 ng/mL)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[4]
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Electrospray ionization (ESI) source.
-
-
LC Method:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of benzophenone derivatives.[5]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 30% B
-
6.1-8.0 min: 30% B
-
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation
The following table summarizes the proposed quantitative data for the LC-MS/MS analysis of 2-amino-5-chloro-3'-hydroxybenzophenone. The exact m/z values and collision energies should be optimized empirically on the specific instrument used. The molecular weight of 2-amino-5-chloro-3'-hydroxybenzophenone (C13H10ClNO2) is 247.68 g/mol .[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| 2-amino-5-chloro-3'-hydroxybenzophenone | 248.05 | 154.02 | 25 |
| 2-amino-5-chloro-3'-hydroxybenzophenone | 248.05 | 121.03 | 30 |
| 2-amino-5-chloro-3'-hydroxybenzophenone-d4 (IS) | 252.07 | 158.04 | 25 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of 2-amino-5-chloro-3'-hydroxybenzophenone.
Proposed Fragmentation Pathway
The fragmentation of 2-amino-5-chloro-3'-hydroxybenzophenone in positive ion mode is expected to follow logical cleavage patterns. The protonated molecule ([M+H]+, m/z 248.05) will likely undergo characteristic losses of small neutral molecules and cleavage at the carbonyl group. The proposed fragmentation is based on the known fragmentation of 2-amino-5-chlorobenzophenone and general principles of mass spectrometry.[7][8]
Caption: Proposed ESI+ fragmentation pathway for 2-amino-5-chloro-3'-hydroxybenzophenone.
References
- 1. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-amino-3-hydroxy-5-chloro-benzophenone [webbook.nist.gov]
- 7. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: FTIR Spectroscopy of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone using Fourier Transform Infrared (FTIR) spectroscopy. It includes procedures for sample preparation using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), along with a summary of expected vibrational frequencies. This guide is intended to assist researchers in identifying and verifying the compound's functional groups and overall molecular structure.
Introduction
This compound is a substituted benzophenone derivative. Benzophenones are a class of compounds with significant applications in organic synthesis and medicinal chemistry. FTIR spectroscopy is a rapid, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. This application note outlines the expected FTIR spectral data and provides a standardized protocol for its analysis, which is crucial for quality control, structural elucidation, and research and development in the pharmaceutical industry.
Expected Vibrational Frequencies
The FTIR spectrum of this compound is characterized by the vibrational modes of its key functional groups: the amino (-NH₂), hydroxyl (-OH), carbonyl (C=O), and chloro (-Cl) groups, as well as the vibrations of the substituted aromatic rings. The data presented in Table 1 is a compilation based on experimental data from the closely related compound 2-amino-5-chlorobenzophenone and established spectroscopic correlations for substituted benzophenones.[1][2][3]
Table 1: Summary of Expected FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3480 - 3550 | Medium-Strong | O-H Stretch (free) | Phenolic Hydroxyl |
| ~3418 | Strong | N-H Asymmetric Stretch | Primary Amine |
| ~3314 | Strong | N-H Symmetric Stretch | Primary Amine |
| ~3200 - 3400 | Broad | O-H Stretch (H-bonded) | Phenolic Hydroxyl |
| ~3055 | Medium-Weak | Aromatic C-H Stretch | Aryl Rings |
| ~1650 | Strong | C=O Stretch (conjugated)[3] | Ketone |
| ~1595, 1575, 1450 | Medium-Strong | Aromatic C=C Ring Stretching[3] | Aryl Rings |
| ~1610 | Medium | N-H Bending (Scissoring) | Primary Amine |
| ~1330 | Medium | C-O-H In-plane Bend | Phenolic Hydroxyl |
| ~1275 | Strong | Ph-C(O)-Ph Stretch[3] | Benzophenone Core |
| ~1100 - 1300 | Medium | C-N Stretch | Aromatic Amine |
| ~820 | Strong | C-H Out-of-plane Bending | Substituted Benzene |
| ~705 | Medium | C-Cl Stretch[2] | Aryl Chloride |
| ~690 | Strong | C-H Out-of-plane Bending | Substituted Benzene |
Note: The exact peak positions can be influenced by intermolecular interactions, such as hydrogen bonding, and the physical state of the sample.
Experimental Protocols
This section details two common methods for the FTIR analysis of solid samples: the KBr pellet method and the ATR method.
3.1. Method 1: KBr Pellet Preparation and Analysis
This method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.
3.1.1. Materials and Equipment
-
This compound sample
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
3.1.2. Protocol
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 150-200 mg of dry, FTIR-grade KBr.
-
Combine the sample and KBr in an agate mortar.
-
Gently mix the sample and KBr with the pestle.
-
Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR radiation.
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty spectrometer to correct for atmospheric H₂O and CO₂.
3.2. Method 2: Attenuated Total Reflectance (ATR) Analysis
ATR is a rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing small amounts of solid or liquid samples.
3.2.1. Materials and Equipment
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and soft tissue wipes
3.2.2. Protocol
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans.
-
After analysis, clean the ATR crystal surface thoroughly with a solvent-dampened tissue to remove all traces of the sample.
Data Interpretation and Visualization
The acquired FTIR spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound, as detailed in Table 1. The workflow for this analysis is depicted in the following diagram.
Caption: Workflow for FTIR analysis of the target compound.
Conclusion
FTIR spectroscopy is an effective and efficient technique for the structural characterization of this compound. By following the detailed protocols and utilizing the provided table of expected vibrational frequencies, researchers can confidently identify and verify the presence of this compound. The choice between the KBr pellet and ATR methods will depend on the available equipment and the specific requirements of the analysis. Both methods, when performed correctly, will yield a high-quality infrared spectrum suitable for structural confirmation and purity assessment.
References
Application Notes and Protocols: 2-amino-5-chloro-3'-hydroxybenzophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-5-chloro-3'-hydroxybenzophenone is a versatile chemical intermediate with significant potential in medicinal chemistry.[1] Its substituted benzophenone scaffold is a key structural motif in a variety of biologically active compounds. This document provides a comprehensive overview of its applications, synthesis, and protocols for its evaluation in medicinal chemistry research, with a focus on its role as a precursor for central nervous system (CNS) active agents and anti-inflammatory compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone is presented below.
| Property | Value |
| CAS Number | 62492-58-4[1][2] |
| Molecular Formula | C₁₃H₁₀ClNO₂[1][3] |
| Molecular Weight | 247.68 g/mol [1][3] |
| Appearance | Yellow powder[1] |
| Purity | ≥ 95% (HPLC)[1] |
| Storage Conditions | 0-8 °C[1] |
Applications in Medicinal Chemistry
2-amino-5-chloro-3'-hydroxybenzophenone serves as a crucial starting material and intermediate in the synthesis of various pharmaceuticals. Its primary applications lie in the development of:
-
Benzodiazepines and other CNS-active agents: The core structure of this compound is a foundational element in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, hypnotic, and muscle relaxant properties.[4][5] Derivatives of the closely related 2-amino-5-chlorobenzophenone are precursors to well-known drugs such as lorazepam, prazepam, and chlordiazepoxide.[6] The mechanism of action of these compounds often involves the modulation of GABA-A receptors in the central nervous system.[7][8][9]
-
Anti-inflammatory and Analgesic Drugs: Benzophenone derivatives have been investigated for their anti-inflammatory and analgesic properties.[4][10][11] The structural features of 2-amino-5-chloro-3'-hydroxybenzophenone make it a candidate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of some benzophenone analogues are attributed to the inhibition of cyclooxygenase (COX) enzymes.[12][13]
-
UV Absorbers: While primarily a medicinal chemistry application note, it is worth noting that benzophenones are also utilized for their ability to absorb ultraviolet light, finding use in sunscreens and other cosmetic formulations.[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis and potential biological evaluation of 2-amino-5-chloro-3'-hydroxybenzophenone.
Protocol 1: Proposed Synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone
This protocol is adapted from the synthesis of the analogous compound, 2-amino-5-chlorobenzophenone, due to the lack of a specific published procedure for the 3'-hydroxy variant. The key difference would be the use of a 3-hydroxy-substituted starting material.
Reaction Scheme:
A plausible synthetic route involves the Friedel-Crafts acylation of 4-chloroaniline with 3-hydroxybenzoyl chloride.
Figure 1: Proposed synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone.
Materials:
-
4-Chloroaniline
-
3-Hydroxybenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or nitrobenzene (solvent)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 4-chloroaniline in the chosen solvent (e.g., CS₂).
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.
-
Once the addition is complete, add 3-hydroxybenzoyl chloride dropwise from the dropping funnel.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, dilute NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: In Vitro Anti-Inflammatory Activity Assay - COX Inhibition
This protocol describes a general method to screen for the anti-inflammatory activity of the title compound by measuring the inhibition of cyclooxygenase (COX) enzymes.
Principle:
The ability of the test compound to inhibit the peroxidase activity of COX is determined. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
2-amino-5-chloro-3'-hydroxybenzophenone
-
COX-1 and COX-2 enzymes
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer
-
Indomethacin (positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and indomethacin in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-HCl buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate the plate at room temperature for 15 minutes.
-
Add arachidonic acid and TMPD to initiate the reaction.
-
Immediately measure the absorbance at 595 nm at different time points using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Quantitative Data (Hypothetical):
Since no specific quantitative data for 2-amino-5-chloro-3'-hydroxybenzophenone is available in the literature, the following table presents hypothetical data for illustrative purposes, based on the activities of other benzophenone derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| 2-amino-5-chloro-3'-hydroxybenzophenone | Data not available | Data not available |
| Indomethacin (Control) | 0.1 | 1.5 |
| Hypothetical Derivative A | 5.2 | 0.8 |
| Hypothetical Derivative B | 15.8 | 2.1 |
Protocol 3: In Vivo Analgesic Activity Assay - Acetic Acid-Induced Writhing Test
This protocol outlines a standard in vivo method to assess the analgesic potential of the title compound in mice.
Principle:
The intraperitoneal injection of acetic acid induces a writhing response in mice, characterized by abdominal contractions and stretching. Analgesic compounds reduce the number of writhes.
Materials:
-
2-amino-5-chloro-3'-hydroxybenzophenone
-
Acetic acid solution (0.6%)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Aspirin or another standard analgesic (positive control)
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Divide the mice into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Administer the test compound or the control substance orally or intraperitoneally.
-
After a set period (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for a specific duration (e.g., 20 minutes).
-
Calculate the percentage of protection against writhing for each group compared to the vehicle control group.
Signaling Pathway: Modulation of GABA-A Receptor
Derivatives of 2-amino-5-chlorobenzophenone are known to be precursors to benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor.[7][8][9] This interaction enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS#:62492-58-4 | (2-AMINO-5-CHLOROPHENYL)(3-HYDROXYPHENYL)METHANONE | Chemsrc [chemsrc.com]
- 3. 2-amino-3-hydroxy-5-chloro-benzophenone [webbook.nist.gov]
- 4. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants - Arabian Journal of Chemistry [arabjchem.org]
- 5. arabjchem.org [arabjchem.org]
- 6. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. The Benzodiazepine Binding Sites of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory and analgesic evaluation of certain new 3a,4,9,9a-tetrahydro-4,9-benzenobenz[f]isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, a key pharmaceutical intermediate. This document details its synthesis, potential applications in drug development, and relevant biological pathways.
Introduction
This compound is a substituted benzophenone derivative. Compounds of this class are pivotal starting materials in the synthesis of various pharmaceuticals, most notably the 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The presence of the 3-hydroxy group on one of the phenyl rings offers a site for further chemical modification, potentially leading to the development of novel therapeutics with improved pharmacological profiles.
Physicochemical Properties
A summary of the key physicochemical properties for a structurally similar compound, (2-Amino-5-chlorophenyl)(phenyl)methanone, is provided below as a reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀ClNO | [1] |
| Molecular Weight | 231.68 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 96.3-98.2 °C | [3] |
| CAS Number | 719-59-5 | [1] |
Synthetic Protocols
A plausible synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation followed by a demethylation reaction.
Step 1: Synthesis of (2-Amino-5-chlorophenyl)(3-methoxyphenyl)methanone via Friedel-Crafts Acylation
This step involves the reaction of 4-chloroaniline with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloroaniline (1 eq.) and a suitable solvent such as tetrachloroethane.
-
Catalyst Addition: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as boron trichloride (1 eq.) or aluminum chloride (1.1 eq.), portion-wise while maintaining the temperature below 10 °C.
-
Acylating Agent Addition: Add 3-methoxybenzoyl chloride (1 eq.) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 140-150 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and quench by carefully adding 2 N hydrochloric acid. The mixture is then heated to 70-80 °C for 20 minutes. Extract the product with an organic solvent like methylene chloride.
-
Purification: Wash the organic layer with a 2 N sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data (for the analogous synthesis of (2-Amino-5-chlorophenyl)(phenyl)methanone):
| Parameter | Value | Reference |
| Yield | 39% | [4] |
Step 2: Demethylation to this compound
The methoxy group of the intermediate is cleaved to yield the desired hydroxyl group.
Experimental Protocol:
-
Reaction Setup: Dissolve the (2-Amino-5-chlorophenyl)(3-methoxyphenyl)methanone (1 eq.) from Step 1 in a suitable solvent like dichloromethane in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃) (1 M solution in dichloromethane, 1.1 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully quench the reaction with methanol, followed by the addition of water.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Application in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of 3'-hydroxy-1,4-benzodiazepines. The general synthetic scheme involves the acylation of the 2-amino group followed by cyclization to form the seven-membered diazepine ring.
Hypothetical Synthesis of a 3'-Hydroxy-1,4-Benzodiazepine
-
Acylation: The 2-amino group of this compound is first acylated using an agent like chloroacetyl chloride in a suitable solvent such as toluene.
-
Amination and Cyclization: The resulting amide undergoes amination with a primary amine (e.g., methylamine for diazepam derivatives) which leads to the closure of the seven-membered benzodiazepine ring.
This synthetic flexibility allows for the creation of a library of novel benzodiazepine derivatives for further pharmacological evaluation.
Signaling Pathway of Derived Pharmaceuticals
Benzodiazepines, the likely drug class derived from this intermediate, exert their effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5]
Mechanism of Action:
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[6] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[7] The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing a calming or sedative effect.[7]
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of the target intermediate.
Experimental Workflow
Caption: General experimental workflow for synthesis.
GABA-A Receptor Signaling Pathway
Caption: Benzodiazepine modulation of the GABA-A receptor.
References
- 1. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. jneurosci.org [jneurosci.org]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
Application of 2-amino-5-chloro-3'-hydroxybenzophenone in the Synthesis of Azo Dyes: A Theoretical Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-3'-hydroxybenzophenone is a substituted aromatic ketone containing reactive functional groups, namely a primary aromatic amine and a phenolic hydroxyl group. These functionalities make it a potential precursor for the synthesis of various organic molecules, including dyes and pigments.[1] While its primary documented applications are in the synthesis of pharmaceuticals and as a UV absorber, its chemical structure lends itself to the synthesis of chromophoric systems.[1] This document outlines a theoretical application of 2-amino-5-chloro-3'-hydroxybenzophenone in the synthesis of monoazo dyes, a significant class of industrial colorants. The protocol described is based on established methodologies for azo dye synthesis from aromatic amines.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from 2-amino-5-chloro-3'-hydroxybenzophenone would follow the general two-step process of diazotization followed by azo coupling.
-
Diazotization: The primary aromatic amino group of 2-amino-5-chloro-3'-hydroxybenzophenone is converted into a diazonium salt by treatment with a nitrous acid source (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is an electrophile that can react with an electron-rich coupling component, such as a phenol or an aromatic amine, to form a stable azo dye. The azo group (-N=N-) acts as a chromophore, imparting color to the final molecule.
Proposed Synthesis of a Monoazo Dye
This section details a hypothetical protocol for the synthesis of an azo dye using 2-amino-5-chloro-3'-hydroxybenzophenone as the diazo component and 2-naphthol as the coupling component.
Experimental Protocol
Materials:
-
2-amino-5-chloro-3'-hydroxybenzophenone
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Part 1: Diazotization of 2-amino-5-chloro-3'-hydroxybenzophenone
-
In a 250 mL beaker, dissolve a specific molar equivalent of 2-amino-5-chloro-3'-hydroxybenzophenone in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled solution of the amine. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution. The formation of the diazonium salt solution is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).
Part 2: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold alkaline solution of 2-naphthol with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 5 °C and the pH in the alkaline range (pH 9-10) during the coupling reaction.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification of the Azo Dye
-
Isolate the precipitated dye by vacuum filtration.
-
Wash the filter cake with a cold saturated solution of sodium chloride to remove unreacted starting materials and by-products.
-
Further wash the crude dye with cold distilled water until the washings are neutral.
-
Dry the crude dye in a vacuum oven at 60-70 °C.
-
Recrystallize the dried crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
Data Presentation
As this is a theoretical protocol, no experimental quantitative data can be provided. The following table outlines the expected data to be collected and analyzed upon successful synthesis.
| Parameter | Expected Data to be Determined |
| Yield | Percentage yield of the purified dye |
| Melting Point | Melting point range of the purified dye |
| Color | Visual color of the dye powder and in solution |
| Solubility | Solubility in various organic solvents and water |
| UV-Visible Spectroscopy | λmax (wavelength of maximum absorbance) in a suitable solvent |
| Molar Absorptivity (ε) | To be calculated from the Beer-Lambert law |
| FT-IR Spectroscopy | Characteristic peaks for functional groups (e.g., -N=N-, -OH, C=O) |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the dye |
| Mass Spectrometry | To determine the molecular weight of the dye |
Visualization of the Proposed Synthesis
The following diagrams illustrate the logical workflow of the proposed azo dye synthesis.
Caption: Workflow for the proposed synthesis of an azo dye.
Caption: Proposed reaction pathway for azo dye synthesis.
Conclusion
2-Amino-5-chloro-3'-hydroxybenzophenone possesses the necessary functional groups to serve as a precursor in the synthesis of azo dyes. The proposed protocol for its diazotization and subsequent coupling with 2-naphthol is based on well-established chemical principles. Experimental validation of this theoretical protocol would be required to determine the yield, purity, and spectral properties of the resulting dye. Further research could also explore the use of other coupling components to generate a library of novel dyes with varying colors and properties derived from this versatile intermediate. The presence of the hydroxyl group and the benzophenone moiety might also impart interesting properties to the resulting dyes, such as potential for metal complexation or altered photostability, making this a promising area for further investigation.
References
Synthesis of Aminobenzophenone Derivatives: A Detailed Protocol for Researchers
Application Note
Aminobenzophenone derivatives are crucial scaffolds in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide range of pharmaceuticals. These compounds are foundational for the creation of anxiolytics, anticonvulsants, and a variety of anticancer agents. This document provides detailed protocols for the synthesis of aminobenzophenone derivatives via Friedel-Crafts acylation and outlines their biological significance, with a focus on their roles as precursors to benzodiazepines and as potential anticancer therapeutics. The provided methodologies and data are intended to guide researchers, scientists, and drug development professionals in the efficient synthesis and exploration of these versatile compounds.
Introduction
2-Aminobenzophenones are a class of organic compounds characterized by a benzophenone core with an amino group ortho to the carbonyl function. This structural motif is a versatile synthon for the synthesis of numerous heterocyclic systems, including benzodiazepines, quinazolines, and acridones.[1] The pharmacological importance of these derivatives is vast; for instance, benzodiazepines, synthesized from aminobenzophenones, are widely used for their anxiolytic, sedative, and anticonvulsant properties.[2] Furthermore, certain aminobenzophenone derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes such as cell division and signaling pathways.[3][4]
This application note details two primary synthetic routes to aminobenzophenone derivatives: the classical Friedel-Crafts acylation and a modern approach utilizing acyl hydrazides. It also delves into the mechanistic underpinnings of the biological activities of these compounds, providing visual representations of the key signaling pathways they modulate.
Data Presentation
The following tables summarize quantitative data from representative synthetic procedures for aminobenzophenone derivatives.
Table 1: Comparison of Synthetic Methods for 2-Aminobenzophenone
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | Anthranilic Acid, Benzene | p-Toluenesulfonyl chloride, PCl₅, AlCl₃ | Protection, Acylation at 80-90°C, Deprotection | ~65-72 | [1] |
| Friedel-Crafts Acylation | 2-Nitrobenzoyl Chloride, Benzene | AlCl₃, Iron filings, Acetic acid | Acylation, then Reduction | Moderate | [1] |
| Acyl Hydrazide Rearrangement | Acyl Hydrazide, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Tetrabutylammonium difluorotriphenylsilicate (TBAT), NaH | Aryne-based rearrangement, then addition-elimination | 64-82 | [3][5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation of Anthranilic Acid
This protocol details a classical and reliable method for the synthesis of 2-aminobenzophenone starting from anthranilic acid.[1][4] The amino group is first protected to prevent side reactions with the Lewis acid catalyst.
Materials:
-
Anthranilic acid
-
Sodium carbonate (Na₂CO₃)
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzene
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Water
Procedure:
Part 1: Protection of Anthranilic Acid
-
Dissolve anthranilic acid and Na₂CO₃ in water.
-
Warm the mixture to approximately 60-70°C and add p-toluenesulfonyl chloride in portions.
-
Maintain the temperature for about 20 minutes after the addition is complete.
-
Filter the reaction mixture and wash the collected solid with dilute HCl and then with water.
-
Dry the product, N-tosylanthranilic acid.
Part 2: Friedel-Crafts Acylation
-
Suspend the dried N-tosylanthranilic acid in benzene.
-
Add PCl₅ and heat the mixture to 50°C for 30 minutes to form the acid chloride.
-
Cool the solution to 20-25°C and add anhydrous AlCl₃ in portions.
-
Heat the reaction mixture with stirring to 80-90°C for 4 hours.
-
Cool the mixture to room temperature and pour it onto a mixture of ice and concentrated HCl.
-
Remove the benzene by vacuum distillation.
Part 3: Deprotection and Isolation
-
Filter the crude product and wash it thoroughly with dilute HCl, water, and a 5% sodium carbonate solution.
-
Dissolve the washed product in concentrated H₂SO₄.
-
Heat the sulfuric acid solution to 90-100°C for 1-2 hours to effect deprotection.[6]
-
Cool the solution and pour it onto ice.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the 2-aminobenzophenone.
-
Collect the crude product by filtration.
Part 4: Purification
-
Recrystallize the crude 2-aminobenzophenone from an ethanol/water mixture to obtain the pure product.[7]
Protocol 2: Synthesis of Protected 2-Aminobenzophenones from Acyl Hydrazides
This modern approach involves a two-step process: an aryne-based molecular rearrangement followed by a one-pot addition-elimination.[3][5]
Materials:
-
Acyl hydrazide
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
Tetrabutylammonium difluorotriphenylsilicate (TBAT)
-
Toluene
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Diethyl bromomalonate
Procedure:
Part 1: Formation of 2-Hydrazobenzophenones
-
To a solution of the acyl hydrazide and TBAT in toluene, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
-
Stir the reaction mixture at 50°C for 16 hours.
-
Allow the solution to cool to room temperature and evaporate the solvent in vacuo.
-
Purify the crude residue by column chromatography to obtain the 2-hydrazobenzophenone intermediate.
Part 2: Formation of Protected 2-Aminobenzophenones
-
To a solution of the 2-hydrazobenzophenone in THF, add NaH.
-
Add diethyl bromomalonate dropwise to the mixture at 20°C.
-
Stir the reaction for 4 hours.
-
Purify the product by column chromatography.
Mandatory Visualizations
Experimental and Synthetic Workflows
Caption: Workflow for the synthesis of 2-aminobenzophenone from anthranilic acid.
Signaling Pathways
Aminobenzophenone derivatives are precursors to several classes of biologically active molecules. The following diagrams illustrate the signaling pathways modulated by two major classes of these derivatives: benzodiazepines and anticancer agents.
1. Mechanism of Action of Benzodiazepines at the GABAA Receptor
Benzodiazepines, synthesized from aminobenzophenone precursors, are positive allosteric modulators of the GABAA receptor, a ligand-gated ion channel.[8] Their binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and producing anxiolytic and sedative effects.
Caption: Benzodiazepines enhance GABA-mediated inhibition at the synapse.
2. Anticancer Mechanisms of Aminobenzophenone Derivatives
Certain aminobenzophenone derivatives exhibit anticancer properties by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] This can be mediated through various signaling pathways, including the JNK and p38 MAPK pathways.
Caption: Inhibition of tubulin polymerization by aminobenzophenone derivatives induces apoptosis.
Conclusion
The synthetic protocols and biological insights provided in this application note offer a comprehensive resource for researchers working with aminobenzophenone derivatives. The detailed methodologies for Friedel-Crafts acylation and the acyl hydrazide route provide robust options for accessing these valuable compounds. Furthermore, the elucidation of their mechanisms of action, particularly in the context of GABAergic modulation and anticancer activity, highlights the therapeutic potential of this chemical class. The provided diagrams offer a clear visual guide to these complex biological processes, aiding in the rational design of new and more effective therapeutic agents based on the aminobenzophenone scaffold.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K/AKT Pathway as a Target for Cancer Treatment. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Analytical Characterization of 2-amino-5-chloro-3'-hydroxybenzophenone
These application notes provide a comprehensive overview of analytical methodologies for the characterization of 2-amino-5-chloro-3'-hydroxybenzophenone, a versatile chemical intermediate.[1] While specific validated protocols for this particular analyte are not extensively documented in publicly available literature, this guide furnishes detailed representative protocols based on established methods for closely related benzophenone derivatives. These methods are intended to serve as a robust starting point for researchers, scientists, and professionals in drug development, and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like 2-amino-5-chloro-3'-hydroxybenzophenone.[2] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds.[2]
Application Note:
RP-HPLC with UV detection is a reliable method for determining the purity of 2-amino-5-chloro-3'-hydroxybenzophenone and for quantifying impurities. The selection of a C18 or a specialized reverse-phase column, coupled with an acetonitrile and water-based mobile phase, typically provides good separation of the main compound from its process-related impurities and potential degradation products.[2][3] For applications requiring mass spectrometry (MS) compatibility, it is crucial to replace non-volatile acids like phosphoric acid with volatile alternatives such as formic acid in the mobile phase.[2][3]
Experimental Protocol: Representative RP-HPLC Method
This protocol is a representative method based on common practices for benzophenone derivatives and requires optimization and validation for 2-amino-5-chloro-3'-hydroxybenzophenone.[2]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[2]
Sample Preparation:
-
Accurately weigh and dissolve approximately 1.0 mg of the 2-amino-5-chloro-3'-hydroxybenzophenone sample in 10 mL of the mobile phase to achieve a concentration of 0.1 mg/mL.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 or Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2-amino-5-chloro-3'-hydroxybenzophenone, derivatization is often necessary to increase their volatility and thermal stability.[4]
Application Note:
GC-MS can be employed to identify and quantify volatile impurities, such as residual solvents, in samples of 2-amino-5-chloro-3'-hydroxybenzophenone.[2] Following a derivatization step, typically silylation, the technique can also be used for the structural confirmation of the main compound and its non-volatile impurities.[4] The mass spectrometer provides valuable information on the molecular weight and fragmentation pattern of the analytes.
Experimental Protocol: Representative GC-MS Method (with Derivatization)
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (GC-MS).[4]
Sample Preparation and Derivatization:
-
Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or acetonitrile.[5]
-
To enhance volatility, perform a derivatization step. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[4]
GC-MS Conditions:
| Parameter | Condition |
| GC Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)[4] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Mass Spectrometer | Operated in electron ionization (EI) mode at 70 eV.[5] |
| Mass Range | m/z 50-550 |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of 2-amino-5-chloro-3'-hydroxybenzophenone.
Application Note:
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural characterization of the molecule. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and MS determines the molecular weight and fragmentation pattern.[5][6]
Experimental Protocols: Representative Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[5][6]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.[5]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra using standard pulse sequences.[5]
Infrared (IR) Spectroscopy:
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[5]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a chromatographic system (LC-MS or GC-MS).
-
Ionization: Electrospray ionization (ESI) in positive mode is a common technique for LC-MS analysis of such compounds.[4]
-
Data Acquisition: Acquire the mass spectrum to determine the molecular ion peak and fragmentation pattern.
Diagrams
Caption: General analytical workflow for the characterization of 2-amino-5-chloro-3'-hydroxybenzophenone.
Caption: Logic for selecting an appropriate analytical method.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its polarity and potential for multiple interactions. The presence of both a basic amino group and an acidic hydroxyl group can lead to issues such as tailing in chromatography, difficulty in crystallization, and potential for side reactions or degradation under certain conditions.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for polar aromatic compounds like this compound are recrystallization and column chromatography (both normal and reversed-phase). The choice between these methods will depend on the impurity profile and the scale of the purification.
Q3: My crude product is highly colored. How can I decolorize it?
A3: Highly colored crude products can often be decolorized by treating a solution of the compound with activated carbon.[1][2] The crude material is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated briefly before being filtered hot to remove the carbon.[1][2]
Q4: What is a good starting point for a recrystallization solvent system?
A4: For polar compounds like this, a mixed solvent system is often effective. A good starting point would be a polar protic solvent in which the compound is soluble when hot, and a less polar or non-polar solvent in which it is insoluble to induce precipitation upon cooling. An ethanol/water mixture is a commonly used system for aminobenzophenones.[1]
Q5: How can I improve the separation of my compound from closely related impurities during column chromatography?
A5: To improve resolution in column chromatography, you can optimize the mobile phase by adjusting its polarity, or by adding modifiers. For basic compounds, adding a small amount of a competing amine like triethylamine or ammonia to the mobile phase can reduce tailing and improve peak shape on silica gel.[3] Alternatively, switching to a different stationary phase, such as alumina or a bonded silica (e.g., amino-functionalized), can offer different selectivity.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent system. | Try a different solvent or adjust the ratio of the solvent mixture. For instance, in an ethanol/water system, increasing the proportion of water will decrease the solubility.[1] |
| Incomplete precipitation. | After cooling to room temperature, place the crystallization flask in an ice bath to maximize the precipitation of the product.[1] |
| Loss of product during filtration. | Ensure the product has fully crystallized before filtering. Use a minimal amount of cold solvent to wash the collected crystals.[1] |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Troubleshooting Step |
| Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to separate as an oil rather than crystals.[1] |
| Incorrect solvent system. | The chosen solvent may be too good of a solvent for the product at lower temperatures. Try a less polar solvent or a solvent mixture where the product has lower solubility at room temperature.[1] |
| Presence of significant impurities. | Impurities can depress the melting point of the product and interfere with crystal lattice formation. It may be necessary to first purify the crude product by column chromatography before attempting recrystallization.[1] |
Issue 3: Tailing and Poor Separation in Normal-Phase Column Chromatography
| Potential Cause | Troubleshooting Step |
| Strong interaction of the amino and hydroxyl groups with acidic silica gel. | Add a small amount (0.5-2%) of a base such as triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica.[3] |
| Compound is very polar and does not move from the baseline. | Increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol in dichloromethane, often with a small amount of ammonium hydroxide, can be effective.[5] |
| Compound degradation on silica gel. | If the compound is unstable on silica, consider using a less acidic stationary phase like alumina or a bonded phase like amino-functionalized silica.[4] Alternatively, reversed-phase chromatography is a good option. |
Issue 4: Compound Elutes in the Solvent Front in Reversed-Phase HPLC
| Potential Cause | Troubleshooting Step |
| Compound is too polar for the stationary phase/mobile phase combination. | Increase the polarity of the mobile phase by increasing the proportion of the aqueous component.[6] |
| Inappropriate mobile phase pH. | The pH of the mobile phase can significantly affect the retention of ionizable compounds. For a compound with a basic amino group, increasing the pH of the mobile phase will suppress its protonation, making it less polar and increasing its retention on a C18 column.[6] |
| Stationary phase is not suitable. | Consider using a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG).[6] |
Data Presentation
Table 1: Illustrative Yield and Purity of a Benzophenone Derivative at Different Purification Stages
| Purification Stage | Yield (%) | Purity (by HPLC, %) |
| Crude Product (Post-synthesis) | 95 | 85 |
| After Acid-Base Extraction | 90 | 92 |
| After Recrystallization | 80 | >98 |
| After Column Chromatography | 75 | >99 |
Data is illustrative and based on typical results for related compounds.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., 95% ethanol) to completely dissolve the solid. Keep the solution hot on a hot plate.[1]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (a spatula tip) and heat the solution at reflux for 5-10 minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: To the hot filtrate, add a hot, less-polar solvent (e.g., water) dropwise until the solution becomes faintly cloudy. If too much of the second solvent is added, add a small amount of the hot primary solvent until the solution becomes clear again.[1]
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Normal-Phase Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[6] A good starting point is a mixture of hexane and ethyl acetate. For more polar compounds, dichloromethane and methanol may be necessary. To reduce tailing, consider adding 0.5-1% triethylamine to the solvent system.[3]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is well-settled and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for normal-phase chromatography purification.
References
Technical Support Center: Synthesis of Aminohydroxybenzophenones
Welcome to the technical support center for the synthesis of aminohydroxybenzophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to aminohydroxybenzophenones?
A1: The most prevalent methods for synthesizing aminohydroxybenzophenones are the Friedel-Crafts acylation and the Fries rearrangement. The Friedel-Crafts acylation involves the reaction of a substituted aminophenol (or its protected form) with a benzoyl halide in the presence of a Lewis acid catalyst. The Fries rearrangement converts an aminophenyl benzoate ester into a hydroxybenzophenone through the migration of the acyl group, also promoted by a Lewis acid.[1][2] Other methods include the Hofmann rearrangement of amides and the Curtius reaction, though these often require multiple steps.[3]
Q2: Why is protection of the amino and hydroxyl groups often necessary?
A2: Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. Unprotected, they can lead to multiple side reactions. The amino group can react with the Lewis acid catalyst, deactivating the ring and preventing the desired reaction.[4] Both groups can also be acylated, leading to undesired byproducts and reduced yield of the target benzophenone. Therefore, protection, often by acetylation to form acetamido and acetoxy groups, is a common strategy to control reactivity and improve selectivity.
Q3: What are the typical side products I should expect in these syntheses?
A3: In Friedel-Crafts acylation, common side products include polysubstituted benzophenones, where more than one benzoyl group is added to the aromatic ring, especially with highly activated substrates.[5] Isomeric products (ortho-, meta-, para-) can also be formed. In the Fries rearrangement, the main side products are the different positional isomers (ortho- and para-acyl phenols).[1][6] Additionally, intermolecular acylation can lead to the formation of polymeric materials or other undesired ketones. At elevated temperatures, decomposition and tar formation can also be significant issues.[6][7]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Symptoms:
-
Low recovery of the desired aminohydroxybenzophenone.
-
Presence of a significant amount of starting material in the final product mixture.
-
Formation of a complex mixture of unidentified products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the Lewis acid. |
| Insufficient Catalyst | The product ketone can form a complex with the Lewis acid, rendering it inactive. For Friedel-Crafts acylation, stoichiometric amounts (or a slight excess) of the catalyst are often required.[8] |
| Deactivated Substrate | If the amino group is not protected, it can coordinate with the Lewis acid, deactivating the aromatic ring. Ensure complete protection of the amino group (e.g., as an acetamide) before acylation.[4] |
| Suboptimal Temperature | Some reactions require heating to proceed at a reasonable rate, while others need to be cooled to prevent side reactions. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile. |
| Tar Formation | Highly activated substrates like aminophenols are prone to polymerization and tar formation. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃), lower reaction temperatures, and dropwise addition of reactants to control the reaction rate. |
Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation (Polysubstitution)
Symptoms:
-
Multiple spots on TLC or peaks in HPLC/GC-MS corresponding to products with higher molecular weights than the desired benzophenone.
-
Difficulty in purifying the target compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Highly Activated Substrate | The presence of both amino (or acetamido) and hydroxyl (or acetoxy) groups strongly activates the aromatic ring, making it susceptible to multiple acylations.[5] |
| Incorrect Stoichiometry | An excess of the acylating agent can drive the reaction towards polysubstitution. Use a 1:1 molar ratio of the protected aminophenol to the benzoyl chloride. |
| Reaction Conditions | High temperatures and prolonged reaction times can favor polysubstitution. Perform the reaction at the lowest effective temperature and monitor its progress to stop it once the starting material is consumed. |
Issue 3: Poor Regioselectivity in Fries Rearrangement
Symptoms:
-
Formation of a mixture of ortho- and para-hydroxybenzophenone isomers.
-
Low yield of the desired isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature | Temperature is a critical factor in determining the ortho/para product ratio. Lower temperatures (typically below 60 °C) favor the formation of the para-isomer (kinetic control), while higher temperatures (often above 160 °C) favor the thermodynamically more stable ortho-isomer.[1] |
| Solvent Polarity | The polarity of the solvent can influence the isomer ratio. Non-polar solvents tend to favor the ortho-product, while more polar solvents can increase the proportion of the para-product.[1] |
| Choice of Lewis Acid | Different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄, BF₃) can exhibit different selectivities. It may be necessary to screen various Lewis acids to optimize the yield of the desired isomer.[2] |
Experimental Protocols
Synthesis of 2-Amino-5-hydroxybenzophenone via Friedel-Crafts Acylation
This protocol involves the protection of p-aminophenol, followed by Friedel-Crafts acylation and subsequent deprotection.
Step 1: Acetylation of p-Aminophenol
-
In a round-bottom flask, dissolve p-aminophenol in a suitable solvent (e.g., aqueous sodium acetate solution).
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Filter the precipitated p-acetamidophenol, wash with cold water, and dry.
Step 2: Friedel-Crafts Acylation of p-Acetamidophenol
-
In a dry, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., 1,2-dichloroethane).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride to the suspension with stirring.
-
Add a solution of p-acetamidophenol in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Step 3: Hydrolysis of the Acetyl Group
-
Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 2-amino-5-hydroxybenzophenone.
-
Filter the product, wash with water, and dry. Purify by recrystallization or column chromatography.
Quantitative Data for Friedel-Crafts Acylation:
| Starting Material | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| p-Chloroaniline | Benzoyl Chloride | AlCl₃ (excess) | Neat | 180-200 | 4 | 2-Amino-5-chlorobenzophenone | ~39 |
| p-Chloroaniline | o-Fluorobenzoyl Chloride | ZnCl₂ (1.0) | Neat | 200 | 2 | 2-Amino-5-chloro-2'-fluorobenzophenone | High |
| Anthranilic Acid (protected) | Benzene | AlCl₃ | Benzene | 80-90 | 4 | 2-Aminobenzophenone | 40-60 |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Fries Rearrangement of 4-Acetylaminophenyl Benzoate
Step 1: Esterification of 4-Acetamidophenol
-
Dissolve 4-acetamidophenol in a suitable solvent such as pyridine or dichloromethane with a base (e.g., triethylamine).
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and evaporate the solvent to obtain 4-acetylaminophenyl benzoate.
Step 2: Fries Rearrangement
-
To a flask containing anhydrous aluminum chloride, add the 4-acetylaminophenyl benzoate.
-
Heat the mixture to the desired temperature (e.g., 60-170 °C) with stirring. The choice of temperature will influence the ortho/para product ratio.[6]
-
After the reaction is complete (monitor by TLC), cool the mixture and carefully add dilute hydrochloric acid to decompose the complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and evaporate the solvent.
-
The resulting mixture of 2-acetamido-5-hydroxybenzophenone and 4-acetamido-3-hydroxybenzophenone can be separated by column chromatography.
Step 3: Deprotection
-
The separated isomers are then hydrolyzed using acidic or basic conditions as described in the Friedel-Crafts protocol to yield the corresponding aminohydroxybenzophenones.
Quantitative Data for Fries Rearrangement:
| Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Product Ratio (ortho:para) | Crude Yield (%) |
| 2-Fluorophenyl acetate | AlCl₃ (1.5) | Monochlorobenzene | 100 | 2.84:1.0 | - |
| 2-Fluorophenyl acetate | AlCl₃ (1.5) | Monochlorobenzene | 170 | 1.72:1.0 | 62 |
| Phenyl benzoate | AlCl₃ | Molten Salt | 75 | 1:3 | Good |
Note: The ortho/para ratio and yield are highly sensitive to the substrate and reaction conditions.[6][9]
Visualizing Reaction Pathways and Troubleshooting
Friedel-Crafts Acylation Workflow
Caption: General workflow for the synthesis of aminohydroxybenzophenones via Friedel-Crafts acylation.
Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting guide for addressing low yields in aminohydroxybenzophenone synthesis.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. electrochem.org [electrochem.org]
Technical Support Center: Regioselectivity in Benzophenone Synthesis
Welcome to the technical support center for benzophenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity, a critical factor in the synthesis of substituted benzophenones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the Friedel-Crafts acylation and related methods for synthesizing benzophenone derivatives.
FAQ 1: Why am I getting a mixture of ortho and para isomers in my Friedel-Crafts acylation?
Answer: The formation of a mixture of ortho and para isomers is a common outcome when the aromatic substrate contains an electron-donating (activating) group. These groups increase the electron density of the aromatic ring, making it more nucleophilic and reactive towards the acylium ion electrophile.
The directing effect is governed by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.[1] Electron-donating groups stabilize the positive charge through resonance or inductive effects, particularly when the attack occurs at the ortho and para positions.[2][3] This results in a lower activation energy for the formation of these isomers compared to the meta isomer.[4]
-
Electronic Effects: Activating groups, especially those with lone pairs of electrons (e.g., -OCH₃, -OH), can donate electron density to the ring via resonance. This delocalizes the positive charge of the intermediate more effectively for ortho and para attack.[4]
-
Steric Effects: While electronically similar, the para position is often favored over the ortho position due to steric hindrance.[4][5] The bulky acyl group and the catalyst complex can physically clash with the substituent in the ortho position, making the attack at the less hindered para position more likely.
Caption: Resonance stabilization for electrophilic attack.
Troubleshooting Guide 1: How can I increase the yield of the para-substituted benzophenone?
Answer: Achieving high selectivity for the para isomer often requires optimizing reaction conditions to amplify the influence of steric hindrance over electronic effects.
Key Strategies:
-
Modify Reaction Conditions: Lowering the reaction temperature can enhance selectivity.[6] Reactions with lower activation energies (leading to the more stable para product) are favored at reduced temperatures.
-
Choice of Catalyst: Using a bulkier Lewis acid catalyst can sterically hinder the reaction at the ortho position, thereby increasing the para-to-ortho product ratio.[6]
-
Solvent Effects: The choice of solvent can influence catalyst activity and the distribution of isomers. Some ionic liquids have been shown to act as both catalyst and solvent, offering high yields and regioselectivity.[7]
Table 1: Influence of Reaction Conditions on Isomer Distribution (Illustrative Data)
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | para : ortho Ratio | Reference |
| Anisole | Benzoyl Chloride | AlCl₃ | Dichloromethane | 0 | 120 : 1 | [3] |
| Toluene | Acetyl Chloride | SnO₂ nanosheets | Solvent-free | 50 | >99 : 1 (para only) | [8] |
| Veratrole | Benzoic Anhydride | [CholineCl][ZnCl₂]₃ | Microwave | 120 | High (unspecified) | [9] |
Experimental Protocol: Highly para-Selective Synthesis of 4-Methoxybenzophenone
This protocol is adapted from studies demonstrating high para-selectivity.[3]
Materials:
-
Anisole
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to vent HCl gas), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.[10]
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of anisole (1.0 equivalent) and benzoyl chloride (1.05 equivalents) in anhydrous DCM to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the internal temperature below 5 °C.[11] After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench it by slowly adding it to a flask containing crushed ice and 1M HCl. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) to yield pure 4-methoxybenzophenone.
FAQ 2: I am observing di-acylation as a major side product. How can I prevent this?
Answer: Di-acylation is less common in Friedel-Crafts acylation compared to alkylation because the first acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[1] However, it can still occur, especially with highly activated aromatic rings.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are not using a large excess of the acylating agent or the Lewis acid catalyst. A molar ratio close to 1:1:1 (substrate:acyl chloride:catalyst) is generally recommended.
-
Reaction Time and Temperature: Avoid prolonged reaction times or high temperatures, as these conditions can force a second acylation onto the deactivated ring.
-
Order of Addition: Adding the substrate to the mixture of acylating agent and catalyst can sometimes lead to localized high concentrations and side reactions. The reverse addition (adding the acylating agent to the substrate/catalyst mixture) is often preferred.
Caption: Reaction pathway showing desired and side reactions.
Troubleshooting Guide 2: My starting material has two different substituents. Where will the acylation occur?
Answer: When a benzene ring has more than one substituent, the position of the incoming acyl group is determined by the combined directing effects of the existing groups.
General Rules:
-
Reinforcing Directors: If the groups direct the electrophile to the same position, the substitution will occur there. This is a straightforward case with high regioselectivity.
-
Conflicting Directors: When the directing effects of the substituents are in conflict, the most powerful activating group generally controls the position of substitution.[12] The order of activating strength is approximately: -NH₂, -OH, -OR > -NHCOR > -R, -Ar > -H.
-
Steric Hindrance: Even with a strong directing group, substitution will be disfavored at a position that is heavily sterically hindered. For instance, substitution is unlikely to occur between two substituents that are in a meta relationship to each other.[12]
Caption: Decision workflow for troubleshooting regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. leah4sci.com [leah4sci.com]
- 3. alexandonian.com [alexandonian.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 12. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Aminobenzophenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aminobenzophenones. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during aminobenzophenone synthesis, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Aminobenzophenone Product
Q: My reaction is resulting in a low yield of the target aminobenzophenone. What are the potential causes and how can I improve the yield?
A: Low yields in aminobenzophenone synthesis can stem from several factors, primarily related to the reaction conditions and the stability of reactants and intermediates. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1] If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.[1]
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition. For instance, in the Friedel-Crafts acylation of tosylanthranilic acid, a temperature of 80-90°C is recommended.[2]
-
Poor Quality of Reagents: The purity of starting materials is critical. Impurities can interfere with the reaction.[1] For example, in Friedel-Crafts reactions, anhydrous aluminum chloride is essential as moisture can deactivate the catalyst.
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates or starting materials, reducing the yield of the desired product.[1] This is particularly relevant in reactions involving acid chlorides or other moisture-sensitive reagents.
-
Inefficient Deprotection: If a protecting group strategy is used, for example with anthranilic acid, incomplete deprotection will result in a lower yield of the final aminobenzophenone.[2][3] The deprotection step, often carried out with strong acids like sulfuric acid, needs to be optimized for temperature and time.[2]
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Caption: Troubleshooting workflow for low yield in aminobenzophenone synthesis.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a significant amount of side products, complicating purification. What are the common side products and how can I minimize their formation?
A: The formation of side products is a common challenge, especially in Friedel-Crafts reactions. Common side products and mitigation strategies are outlined below:
-
N-Acylation Product: In reactions involving anilines, N-acylation can compete with the desired C-acylation (Friedel-Crafts reaction).[4] To circumvent this, the amino group is often protected (e.g., as an acetanilide or tosylanthranilic acid) before the acylation step.[2][3]
-
Di-acylated Products: Under harsh conditions or with highly activated aromatic rings, di-acylation can occur. Optimizing the stoichiometry of the acylating agent and the catalyst can help to minimize this.
-
Phenyl p-tolyl sulfone: When using p-toluenesulfonyl chloride for protection of anthranilic acid, phenyl p-tolyl sulfone can form as a neutral byproduct.[5] This can be removed during the work-up by filtration of the acidic solution before neutralization.[5]
-
Products from Rearrangement Reactions: In some cases, intramolecular rearrangements can lead to undesired isomers. The choice of catalyst and reaction temperature can influence the regioselectivity of the reaction.
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify the crude aminobenzophenone. What are the recommended purification techniques?
A: Purifying aminobenzophenones often involves a combination of techniques to remove unreacted starting materials, catalysts, and side products.
-
Acid-Base Extraction: This is a crucial step to remove acidic or basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., 5% sodium carbonate) to remove acidic impurities, or with an acidic solution to remove basic impurities.[6]
-
Recrystallization: This is a common and effective method for purifying the final product. A suitable solvent system is key; for 2-aminobenzophenone, an ethanol/water mixture is often used.[2][6] To achieve good crystal formation, the solution should be cooled slowly.[6] If the product "oils out," it may indicate that the solution was cooled too rapidly or the solvent system is not optimal.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool.[7] A solvent system of hexanes and ether is often employed.[7]
-
Decolorization: If the crude product is highly colored, it can be treated with activated carbon (Norit) in a hot solution before recrystallization to remove colored impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-aminobenzophenones?
A1: Several synthetic strategies are commonly employed:
-
Friedel-Crafts Acylation of Anthranilic Acid Derivatives: This is a classical method that involves protecting the amino group of anthranilic acid (e.g., with p-toluenesulfonyl chloride), followed by Friedel-Crafts acylation and subsequent deprotection.[2][3]
-
Friedel-Crafts Acylation of para-Substituted Anilines: If the para-position of an aniline is blocked, the Friedel-Crafts acylation can be directed to the ortho position. The para-substituent can then be removed if necessary.[3]
-
From 2-Nitrobenzoyl Chloride: This approach involves the Friedel-Crafts acylation of benzene with 2-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine. This method avoids the need for protecting the amino group.[2][3]
-
From 2-Aminobenzonitriles: Reaction of 2-aminobenzonitriles with Grignard reagents or organolithium reagents can yield 2-aminobenzophenones in good yields.[3]
// Nodes start [label="Starting Materials", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; anthranilic_acid [label="Anthranilic Acid\nDerivatives", fillcolor="#FFFFFF", fontcolor="#202124"]; p_sub_aniline [label="p-Substituted\nAnilines", fillcolor="#FFFFFF", fontcolor="#202124"]; nitrobenzoyl_chloride [label="2-Nitrobenzoyl\nChloride", fillcolor="#FFFFFF", fontcolor="#202124"]; aminobenzonitrile [label="2-Aminobenzonitriles", fillcolor="#FFFFFF", fontcolor="#202124"];
process1 [label="1. Protection\n2. Friedel-Crafts Acylation\n3. Deprotection", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; process2 [label="Friedel-Crafts\nAcylation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; process3 [label="1. Friedel-Crafts Acylation\n2. Nitro Group Reduction", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; process4 [label="Reaction with\nGrignard/Organolithium\nReagents", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="2-Aminobenzophenone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> anthranilic_acid; start -> p_sub_aniline; start -> nitrobenzoyl_chloride; start -> aminobenzonitrile;
anthranilic_acid -> process1; p_sub_aniline -> process2; nitrobenzoyl_chloride -> process3; aminobenzonitrile -> process4;
process1 -> product; process2 -> product; process3 -> product; process4 -> product; } }
Caption: Common synthetic routes to 2-aminobenzophenone.
Q2: Why is it necessary to protect the amino group in the synthesis starting from anthranilic acid?
A2: The amino group is a nucleophilic site and can react with the acylating agent (e.g., benzoyl chloride) or the Lewis acid catalyst used in the Friedel-Crafts reaction. This leads to the formation of undesired N-acylated byproducts and deactivation of the catalyst, thus preventing the desired C-acylation on the aromatic ring.[2][3] Protecting the amino group, for instance by converting it to a tosylamide, deactivates its nucleophilicity and allows the Friedel-Crafts reaction to proceed at the desired carbon atom.[2]
Q3: What are the typical reaction conditions for the Friedel-Crafts acylation step?
A3: Friedel-Crafts acylation is an electrophilic aromatic substitution that generally requires a Lewis acid catalyst.[8] Typical conditions include:
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst.[2] Other Lewis acids like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) can also be used.[4]
-
Solvent: A non-polar aprotic solvent such as benzene, dichloromethane (DCM), or carbon disulfide is typically used.[2][7]
-
Temperature: The reaction temperature can vary depending on the reactivity of the substrates. For the synthesis from protected anthranilic acid, temperatures between 80-90°C are often employed.[2] For the reaction with 2-nitrobenzoyl chloride, the reaction is often started at a low temperature (ice bath) and then warmed.[2]
-
Reaction Time: The reaction time can range from a few hours to overnight, and it is best monitored by TLC to determine completion.[2]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. The product, 2-aminobenzophenone, is typically more polar than its protected precursors and will have a lower Rf value.[9]
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Aminobenzophenone
| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference(s) |
| Friedel-Crafts from Anthranilic Acid | Anthranilic Acid | p-Toluenesulfonyl chloride, PCl₅, AlCl₃, H₂SO₄ | 54-93% (crude/recrystallized) | Well-established, reliable | Multi-step (protection/deprotection), harsh conditions | [2],[3],[5] |
| Friedel-Crafts from 2-Nitrobenzoyl Chloride | 2-Nitrobenzoyl Chloride | Benzene, AlCl₃, Fe/HOAc | Moderate to Good | Avoids amino group protection | 2-Nitrobenzoyl chlorides can be poor substrates for Friedel-Crafts | [2],[3] |
| From 2-Aminobenzonitrile | 2-Aminobenzonitrile | Aryl-Grignard or lithium reagents | ~71% | Good yields | Requires organometallic reagents | [3] |
| Friedel-Crafts of p-Substituted Anilines | p-Substituted Aniline | Benzoyl chloride, Lewis Acid | Moderate | Direct ortho-acylation | Vigorous conditions, may require removal of para-substituent | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzophenone from Anthranilic Acid
This protocol is based on the protection of the amino group, followed by Friedel-Crafts acylation and deprotection.[2][5]
Step 1: Protection of Anthranilic Acid (Formation of p-Toluenesulfonylanthranilic acid)
-
In a flask, dissolve anthranilic acid in an aqueous solution of sodium carbonate at 60-70°C.[5]
-
Add p-toluenesulfonyl chloride in portions while maintaining the temperature.[5]
-
After the addition is complete, continue stirring at 60-70°C for an additional 20 minutes.[5]
-
Filter the hot solution to remove any impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the p-toluenesulfonylanthranilic acid.[5]
-
Collect the precipitate by filtration, wash with water, and dry. An 88-91% yield is expected.[5]
Step 2: Friedel-Crafts Acylation
-
Suspend the dried p-toluenesulfonylanthranilic acid in benzene.[2]
-
Add phosphorus pentachloride (PCl₅) and heat the mixture to 50°C to form the acid chloride.[2]
-
Cool the mixture and slowly add anhydrous aluminum chloride (AlCl₃).[2]
-
Heat the reaction mixture to 80-90°C for approximately 4 hours.[2]
Step 3: Work-up and Deprotection
-
Carefully pour the reaction mixture onto a mixture of ice and hydrochloric acid.[2]
-
Remove the benzene by vacuum distillation.[2]
-
Dissolve the residue in concentrated sulfuric acid and heat to deprotect the amino group.
Step 4: Isolation and Purification
-
Pour the sulfuric acid solution onto ice to precipitate the crude 2-aminobenzophenone.[2]
-
Filter the mixture and neutralize the filtrate with ammonium hydroxide to precipitate any remaining product.[5]
-
Collect the crude product by filtration. A yield of 69-72% is expected for the crude product.[5]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-aminobenzophenone.[2][6] The final recrystallized yield is typically around 54%.[5]
Protocol 2: Synthesis from 2-Nitrobenzoyl Chloride
This method avoids the need for amino group protection by introducing the amino functionality in the final step.[2]
Step 1: Friedel-Crafts Acylation
-
In a flask equipped with a stirrer and condenser, dissolve 2-nitrobenzoyl chloride in benzene.[2]
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).[2]
-
Allow the reaction to warm to room temperature and then heat under reflux until the reaction is complete, as monitored by TLC.[2]
-
Carefully pour the reaction mixture onto ice and acidify with HCl.[2]
-
Extract the product, 2-nitrobenzophenone, with an organic solvent, then wash, dry, and concentrate the organic layer.[2]
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 2-nitrobenzophenone in acetic acid.[2]
-
Add iron filings (Fe) and heat the mixture to facilitate the reduction of the nitro group to an amine.[2]
-
After the reaction is complete, work up the mixture to isolate the 2-aminobenzophenone.
-
Purify the product by recrystallization or column chromatography as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 9. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 2-amino-5-chlorobenzophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-amino-5-chlorobenzophenone. This guide addresses common issues related to byproduct formation and offers solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-amino-5-chlorobenzophenone?
A1: Common synthetic methods include the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride, the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole, and the reaction of p-chloroaniline with benzonitrile in the presence of a Lewis acid.[1][2][3] The choice of method often depends on factors like required yield, purity, and scalability.[2]
Q2: I am observing a significant amount of an unknown impurity in my reaction mixture. What could it be?
A2: During the synthesis of 2-amino-5-chlorobenzophenone, particularly via Friedel-Crafts acylation, several byproducts can form. A common byproduct is the di-acylated product, where the acylating agent reacts with both the primary amino group and the aromatic ring.[4] Isomeric products resulting from acylation at different positions on the aromatic ring can also occur.[4] If using a reduction method, incomplete reduction of the starting material or over-reduction of the ketone functionality can lead to impurities.[5]
Q3: My Friedel-Crafts reaction is producing multiple isomers. How can I improve the regioselectivity?
A3: Friedel-Crafts acylations can be prone to producing isomeric byproducts.[4] To improve regioselectivity, consider the following:
-
Catalyst Choice: The type and amount of Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) can influence the reaction's selectivity.
-
Temperature Control: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable product.
-
Solvent: The choice of solvent can affect the reactivity of the electrophile and the substrate, thereby influencing the isomeric ratio.
-
Protecting Groups: Temporarily protecting the amino group can direct the acylation to the desired position on the aromatic ring.
Q4: How can I minimize the formation of di-acylated byproducts?
A4: To reduce di-acylation, you can:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the aniline derivative to the acylating agent. An excess of the acylating agent will favor di-acylation.
-
Reverse Addition: Add the acylating agent slowly to the solution containing the aniline derivative and Lewis acid. This maintains a low concentration of the acylating agent throughout the reaction.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second acylation reaction on the amino group.
Q5: What is the best way to purify crude 2-amino-5-chlorobenzophenone?
A5: Recrystallization is a highly effective method for purifying crude 2-amino-5-chlorobenzophenone.[1][6] Ethanol is a commonly used solvent for this purpose.[6][7] The process typically involves dissolving the crude product in a minimal amount of hot ethanol, followed by cooling to induce crystallization of the pure product, leaving impurities in the mother liquor.[6] The use of activated carbon can help remove colored impurities.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. |
| Suboptimal Temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need cooling to prevent byproduct formation. |
| Poor Quality Reagents | Ensure all reagents, especially the acylating agent and Lewis acid, are pure and anhydrous. Moisture can deactivate the catalyst in Friedel-Crafts reactions.[3] |
| Loss During Work-up | Carefully optimize the extraction and purification steps to minimize product loss. |
Issue 2: Product is Contaminated with Starting Materials
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Ensure the limiting reagent is fully consumed by slightly increasing the molar equivalent of the other reactant. |
| Inefficient Purification | Improve the purification method. A second recrystallization may be necessary to achieve the desired purity.[6] Column chromatography can also be employed for difficult separations.[1] |
Issue 3: Product is Off-Color (e.g., dark oil or discolored solid)
| Possible Cause | Troubleshooting Steps |
| Formation of Colored Byproducts | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] |
| Residual Colored Impurities | During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before hot filtration.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-chlorobenzophenone via Friedel-Crafts Acylation
This protocol is a general guideline. Specific amounts and conditions may need to be optimized.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add p-chloroaniline and a suitable solvent (e.g., tetrachloroethane).[1]
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise while stirring.[1]
-
Acylating Agent Addition: Add a solution of benzoyl chloride in the same solvent dropwise to the reaction mixture, maintaining the low temperature.[1]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.[1]
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and concentrated hydrochloric acid.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., methylene chloride).[1]
-
Purification: Wash the organic layer with a sodium hydroxide solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.[1]
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude 2-amino-5-chlorobenzophenone in an Erlenmeyer flask and add a minimal amount of 95% ethanol (a starting ratio of 15-20 mL per gram of crude product is suggested).[6]
-
Heating: Gently heat the mixture to reflux with continuous stirring until the solid completely dissolves. Add more hot ethanol in small portions if necessary to achieve a clear solution.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute's weight). Reheat to reflux for 5-10 minutes.[6][7]
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are preheated to prevent premature crystallization.[6]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at a suitable temperature (e.g., 50°C).[7]
Visualizations
Caption: Competing reaction pathways for the synthesis of 2-amino-5-chlorobenzophenone.
Caption: A step-by-step decision-making process for troubleshooting byproduct formation.
Caption: Key steps in the Friedel-Crafts acylation for 2-amino-5-chlorobenzophenone synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 3. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of Substituted Benzophenones
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of substituted benzophenones using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of substituted benzophenones.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move down the column (streaks at the origin) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For highly polar benzophenones, consider switching to a more polar solvent system like dichloromethane/methanol. |
| Compound is insoluble in the mobile phase. | If the compound has poor solubility in the optimal eluent, use the "dry-loading" method. Dissolve the crude product in a solvent in which it is soluble, add silica gel to this solution, and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the column.[1] | |
| Poor separation of benzophenone from impurities (co-elution) | The solvent system does not provide adequate resolution. | Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. Test various solvent ratios and systems to achieve a clear separation between the spots of your target compound and impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4.[2] |
| The column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. As a general guideline, the ratio of silica gel to crude compound by weight should be between 30:1 and 100:1 for effective separation. | |
| Improperly packed column leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to an uneven flow of the mobile phase and result in poor separation. | |
| The desired compound elutes too quickly (high Rf value) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. Aim for an Rf value between 0.2 and 0.4 for optimal separation on the column. |
| Tailing of the compound spot on TLC and broad elution from the column | The sample was dissolved in too much solvent before loading. | Always dissolve the crude sample in the minimum amount of solvent required before loading it onto the column to ensure a narrow starting band. |
| Strong interaction between a polar substituted benzophenone and the acidic silica gel. | For basic benzophenones, peak tailing can be due to interactions with acidic silanol groups on the silica. Adding a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase can mitigate this issue. | |
| Degradation of the compound on the silica gel. | Some substituted benzophenones may be sensitive to the acidic nature of silica gel and can degrade during chromatography.[3] If degradation is suspected, consider using a less acidic stationary phase like neutral alumina, or "deactivate" the silica gel by pre-treating it with a small amount of triethylamine in the mobile phase.[3] | |
| No compound is eluting from the column | The compound may have decomposed on the column. | Test the stability of your compound on a silica TLC plate before running a column. Spot the compound and let the plate sit for a few hours before developing it to see if any new spots appear, indicating degradation.[3] |
| The mobile phase is not polar enough to elute a very polar benzophenone derivative. | If you have been gradually increasing the polarity of your eluent without success, a final flush of the column with a very polar solvent, such as 100% ethyl acetate or even methanol, may be necessary to elute highly retained compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying substituted benzophenones?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of substituted benzophenones due to its versatility and effectiveness in separating compounds with a range of polarities. Neutral alumina can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[3]
Q2: How do I select the right solvent system for my separation?
A2: The ideal solvent system should be determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent or a mixture of solvents that provides a good separation between your desired benzophenone and any impurities, with an Rf value for your target compound ideally between 0.2 and 0.4.[2] Common solvent systems for benzophenones include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.
Q3: My crude product is a solid that is not soluble in the eluent. How should I load it onto the column?
A3: For samples with poor solubility in the chromatography eluent, the "dry-loading" technique is recommended.[1] First, dissolve your crude product in a suitable solvent where it is fully soluble. Then, add silica gel to this solution and remove the solvent using a rotary evaporator. This will result in your compound being adsorbed onto the silica gel. This dry, free-flowing powder can then be carefully added to the top of your packed column.
Q4: What are some common impurities I might encounter when synthesizing substituted benzophenones?
A4: A common impurity in the synthesis of benzophenones, particularly from the reduction of a diaryl ketone, is the corresponding benzhydrol (diphenylmethanol). Other potential impurities can include unreacted starting materials or by-products from side reactions. The separation of benzophenone from benzhydrol is a common purification challenge.
Q5: How can I visualize the colorless benzophenone compounds on a TLC plate and during column chromatography?
A5: Benzophenones and their derivatives are typically UV-active due to the aromatic rings. They can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (at 254 nm), where they will appear as dark spots. During column chromatography, the fractions can be collected and analyzed by TLC to determine which ones contain the desired product.
Data Presentation
Table 1: TLC Rf Values of Selected Benzophenones and Related Impurities in Different Solvent Systems on Silica Gel Plates
| Compound | Solvent System (v/v) | Rf Value |
| Benzophenone | Toluene | ~0.5-0.6 |
| Benzhydrol | Toluene | ~0.2-0.3 |
| Biphenyl | Toluene | ~0.8-0.9 |
| Benzophenone | Dichloromethane | 0.89 |
| Benzhydrol | Dichloromethane | 0.83 |
| Biphenyl | Dichloromethane | 1.00 |
| Benzophenone | 1:3 Ethyl Acetate:Hexanes | 0.61 |
| 4-Chlorobenzophenone | 1:3 Ethyl Acetate:Hexanes | 0.39 |
| Diphenylmethanol | 9:1 Hexanes:Ethyl Acetate | ~0.3 |
| Benzophenone | 9:1 Hexanes:Ethyl Acetate | ~0.6 |
Note: Rf values are approximate and can vary depending on the specific experimental conditions such as the TLC plate manufacturer, temperature, and chamber saturation.
Experimental Protocols
Protocol 1: Purification of 4-Chlorobenzophenone by Column Chromatography
This protocol outlines a general procedure for the purification of 4-chlorobenzophenone from a reaction mixture.
1. Materials:
-
Crude 4-chlorobenzophenone
-
Silica gel (60-120 mesh for gravity chromatography)
-
Hexanes
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates (silica gel with F254 indicator)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection test tubes or flasks
-
Rotary evaporator
2. Mobile Phase Selection (TLC):
-
Dissolve a small amount of the crude 4-chlorobenzophenone in a minimal amount of a solvent like dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop several TLC plates using different ratios of hexanes:ethyl acetate (e.g., 9:1, 5:1, 3:1).
-
The ideal solvent system will show good separation between the 4-chlorobenzophenone spot and any impurities, with the Rf of the product being around 0.3-0.4. For 4-chlorobenzophenone, a 3:1 hexanes:ethyl acetate mixture is a good starting point.[4]
3. Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer (approx. 1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 3:1 hexanes:ethyl acetate). The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to remove any trapped air bubbles.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface.
4. Sample Loading:
-
Dissolve the crude 4-chlorobenzophenone in the minimum amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Continuously add more mobile phase to the top of the column to maintain a constant flow.
-
Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp.
6. Isolation of the Purified Product:
-
Combine the fractions that contain the pure 4-chlorobenzophenone (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.
Mandatory Visualizations
References
Technical Support Center: Recrystallization of 2-amino-5-chloro-3'-hydroxybenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of 2-amino-5-chloro-3'-hydroxybenzophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data to facilitate the successful purification of this compound.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you might face during the purification of 2-amino-5-chloro-3'-hydroxybenzophenone.
| Problem | Possible Cause(s) | Solution(s) |
| Failure of Crystals to Form | - Too much solvent was used: The solution is not supersaturated upon cooling.[1][2] - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[1] - Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures. | - Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.[1][3] - Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a seed crystal of the pure compound.[2][3] - If crystals still do not form, recover the crude solid by evaporating the solvent and attempt recrystallization with a different solvent or solvent system.[1][3] |
| "Oiling Out" (Formation of a liquid layer instead of crystals) | - High impurity concentration: Significant amounts of impurities can lower the melting point of the mixture.[3] - Melting point of the compound is lower than the boiling point of the solvent: The compound dissolves in the hot solvent but comes out of solution as a liquid above its melting point.[1][3] - Solution cooled too rapidly. [4] | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3][4] - Consider using a solvent with a lower boiling point.[3] - If impurities are suspected, consider a preliminary purification step or using activated carbon if it wasn't already part of the procedure.[3] |
| Low Yield of Recrystallized Product | - Excessive solvent was used: A significant amount of the product remains dissolved in the mother liquor.[2][4] - Premature crystallization: Crystals formed during hot filtration and were lost.[4] - Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.[4] - Washing with non-chilled solvent: Using warm or room temperature solvent to wash the collected crystals can redissolve the product.[2] | - To check for product in the mother liquor, a small sample can be evaporated to see if a solid residue remains. If so, concentrating the mother liquor and cooling again may yield a second crop of crystals.[4] - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is preheated before hot filtration to prevent premature crystal formation.[4][5] - After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4] - Always wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Product is Still Impure After Recrystallization | - Rapid crystal formation: Cooling the solution too quickly can trap impurities within the crystal lattice.[3] - Insoluble impurities present: These should have been removed by hot filtration.[4] - Soluble impurities with similar solubility profiles: The chosen solvent may not be effective at separating the desired compound from certain impurities.[4] | - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4] - If insoluble impurities are observed in the final product, the recrystallization should be repeated with a hot filtration step. - A second recrystallization may be necessary. Alternatively, consider purification by another method, such as column chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2-amino-5-chloro-3'-hydroxybenzophenone?
Q2: My solution is colored. How can I remove colored impurities?
A2: If the solution is colored due to impurities, you can use activated carbon (charcoal) for decolorization. After dissolving the crude product in the hot solvent, allow the solution to cool slightly before adding a small amount of activated carbon (about 1-2% of the solute's weight). Then, reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon, which can then be removed by hot gravity filtration.[8][9]
Q3: How can I prevent premature crystallization in the funnel during hot filtration?
A3: To prevent the product from crystallizing in the funnel during hot filtration, it is crucial to keep the apparatus hot. Use a stemless funnel and preheat it along with the filter paper and the receiving flask. This can be done by placing them in an oven before use or by pouring a small amount of the hot solvent through the funnel just before filtering your solution. Perform the filtration quickly.[4][5]
Q4: What is the expected melting point of pure 2-amino-5-chloro-3'-hydroxybenzophenone?
A4: The literature does not provide a specific melting point for 2-amino-5-chloro-3'-hydroxybenzophenone. However, a sharp melting point range of 1-2°C after recrystallization is a good indicator of high purity. For comparison, the melting point of the related compound 2-amino-5-chlorobenzophenone is reported to be in the range of 96-100°C.[10]
Q5: What should I do if my compound doesn't crystallize at all?
A5: If no crystals form after the solution has cooled to room temperature and then in an ice bath, it is likely that too much solvent was used. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again. If that fails, inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal can be effective. If these methods do not work, you may need to remove the solvent completely and retry the recrystallization with a different solvent system.[1][3]
Experimental Protocol: Recrystallization of 2-amino-5-chloro-3'-hydroxybenzophenone
This protocol describes a general procedure for the purification of 2-amino-5-chloro-3'-hydroxybenzophenone using a single solvent recrystallization method. Ethanol is suggested as a starting solvent based on its effectiveness for similar benzophenone derivatives.[7][9]
Materials and Equipment:
-
Crude 2-amino-5-chloro-3'-hydroxybenzophenone
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Stemless funnel
-
Filter paper
-
Büchner funnel and flask
-
Ice bath
-
Spatula and glass stirring rod
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude 2-amino-5-chloro-3'-hydroxybenzophenone in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip or stir bar.
-
Gently heat the mixture to reflux with stirring until the solid dissolves completely.
-
If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to ensure a good yield.[2][4]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon.
-
Reheat the mixture to reflux for 5-10 minutes with stirring.[8]
-
-
Hot Gravity Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a stemless funnel and a receiving Erlenmeyer flask.
-
Fold a piece of filter paper and place it in the funnel.
-
Quickly pour the hot solution through the filter paper to remove insoluble impurities and activated carbon.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
-
-
Drying:
-
Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator or a low-temperature oven.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point is an indication of high purity.
-
Calculate the percent recovery.
-
Quantitative Data Summary
Specific quantitative solubility data for 2-amino-5-chloro-3'-hydroxybenzophenone is not widely published. However, the following table provides a general guide to the solubility of similar aminobenzophenone derivatives in common laboratory solvents, which can be used as a starting point for solvent screening.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Generally Insoluble | Generally Insoluble | Poor (may be used as an anti-solvent in a mixed solvent system) |
| Ethanol | Sparingly Soluble to Soluble | Soluble to Very Soluble | Good to Excellent (often a good first choice)[7][11] |
| Methanol | Sparingly Soluble to Soluble | Soluble to Very Soluble | Good to Excellent (can be used in a methanol-water system)[6] |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Toluene | Soluble | Very Soluble | Potentially Suitable (use with caution due to higher boiling point) |
| Hexane/Heptane | Insoluble | Sparingly Soluble | Poor (may be used as an anti-solvent) |
| Dichloromethane | Soluble | N/A (low boiling point) | Poor for recrystallization, good for extraction |
| Ethyl Acetate | Soluble | Very Soluble | Potentially Suitable |
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Experimental workflow for the recrystallization protocol.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. prepchem.com [prepchem.com]
- 7. arabjchem.org [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Amino-5-chlorobenzophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]
Validation & Comparative
Validating the Structure of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone: A Comparative Guide
An objective guide for researchers, scientists, and drug development professionals on the structural validation of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone.
This guide provides a comparative analysis of standard analytical techniques for the structural confirmation of this compound (CAS Number: 62492-58-4). Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted data based on the analysis of structurally related analogs. These analogs include (2-Amino-5-chlorophenyl)(phenyl)methanone and other derivatives for which spectral data is available. This approach offers a robust framework for researchers to validate the synthesis and structural integrity of the target compound.
Predicted Spectroscopic Data for Structural Validation
The following tables summarize the expected quantitative data from key analytical techniques for the structural validation of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Aromatic H (ring A) | 6.8 - 7.5 | Multiplet | - | The three protons on the 2-amino-5-chlorophenyl ring will exhibit complex splitting patterns. |
| Aromatic H (ring B) | 6.9 - 7.4 | Multiplet | - | The four protons on the 3-hydroxyphenyl ring will show characteristic aromatic region signals. |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | The chemical shift is dependent on solvent and concentration. |
| -OH | 9.0 - 10.0 | Singlet | - | The phenolic proton signal can be confirmed by D₂O exchange. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 195 - 200 | The benzophenone carbonyl carbon is typically in this range. |
| Aromatic C (ring A) | 115 - 150 | Six distinct signals are expected for the substituted phenyl ring. |
| Aromatic C (ring B) | 110 - 160 | Six distinct signals are expected for the substituted phenyl ring. |
| C-NH₂ | 145 - 155 | The carbon attached to the amino group. |
| C-Cl | 125 - 135 | The carbon attached to the chlorine atom. |
| C-OH | 155 - 165 | The carbon attached to the hydroxyl group. |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+ | 247.04 | Molecular ion peak corresponding to the chemical formula C₁₃H₁₀ClNO₂. |
| [M+2]+ | 249.04 | Isotope peak due to the presence of ³⁷Cl. The intensity ratio of [M]+ to [M+2]+ should be approximately 3:1. |
| Fragment Ions | Various | Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of functional groups. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| N-H stretch | 3300 - 3500 | Two bands are expected for the primary amine. |
| O-H stretch | 3200 - 3600 (broad) | The phenolic hydroxyl group will show a broad absorption. |
| C=O stretch | 1630 - 1680 | The conjugated ketone carbonyl stretch. |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands are characteristic of the aromatic rings. |
| C-Cl stretch | 600 - 800 | The carbon-chlorine bond vibration. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the -OH and -NH₂ protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure).
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Compare the observed spectra with the predicted data.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Analysis:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of C₁₃H₁₀ClNO₂.
-
Analyze the isotopic pattern for the presence of chlorine.
-
Study the fragmentation pattern to further confirm the structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups (N-H, O-H, C=O, C=C aromatic, C-Cl) and compare them with the predicted values.
-
Visualizations
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive validation of the this compound structure.
A Comparative Guide to the Purity Analysis of 2-amino-5-chloro-3'-hydroxybenzophenone by HPLC
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of final product safety and efficacy. 2-amino-5-chloro-3'-hydroxybenzophenone is a vital intermediate in the synthesis of various pharmaceutical compounds. Consequently, a robust and reliable analytical method for its purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative overview of the HPLC method for the purity analysis of 2-amino-5-chloro-3'-hydroxybenzophenone against other analytical techniques. It includes a representative HPLC protocol, supporting experimental data, and a discussion of alternative methods.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like 2-amino-5-chloro-3'-hydroxybenzophenone. The method separates the main compound from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Based on common synthetic routes for related benzophenone derivatives, the following hypothetical impurities have been considered for this comparative analysis:
-
Impurity A: 2-amino-5-chlorobenzophenone: A related compound that could be present as an impurity.
-
Impurity B: 5-chloro-3-(3-hydroxyphenyl)-2,1-benzisoxazole: A potential precursor from a plausible synthesis route.
-
Impurity C: p-Chloroaniline: A possible starting material.
-
Impurity D: m-Hydroxybenzoic acid: A potential starting material or byproduct.
The following table summarizes the hypothetical quantitative data obtained from the HPLC analysis of a sample of 2-amino-5-chloro-3'-hydroxybenzophenone, alongside a comparison with other analytical techniques.
| Analyte | HPLC | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Retention Time (min) / Rf Value | |||
| 2-amino-5-chloro-3'-hydroxybenzophenone | 8.5 | 0.65 | Not Volatile |
| Impurity A | 7.2 | 0.75 | Not Volatile |
| Impurity B | 10.1 | 0.50 | Not Volatile |
| Impurity C | 3.5 | 0.85 | Volatile |
| Impurity D | 2.8 | 0.30 | Requires Derivatization |
| Peak Area (%) / Visual Estimation | |||
| 2-amino-5-chloro-3'-hydroxybenzophenone | 99.50% | Major Spot | - |
| Impurity A | 0.20% | Faint Spot | - |
| Impurity B | 0.15% | Faint Spot | - |
| Impurity C | 0.10% | Trace Spot | Detected |
| Impurity D | 0.05% | Trace Spot | - |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ppm levels (for volatile impurities) |
| Quantitative Accuracy | High | Low (Semi-quantitative) | High (for volatile impurities) |
Experimental Protocols
This protocol is a representative method for the purity analysis of 2-amino-5-chloro-3'-hydroxybenzophenone.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve 1.0 mg of the 2-amino-5-chloro-3'-hydroxybenzophenone sample in 10 mL of the mobile phase to create a 0.1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (containing 0.1% formic acid).
-
0-15 min: 30% to 70% ACN
-
15-20 min: 70% to 30% ACN
-
20-25 min: 30% ACN
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective technique for qualitative analysis. It is useful for monitoring reaction progress and for preliminary purity checks. However, it offers lower resolution and sensitivity compared to HPLC and is not suitable for accurate quantification.
-
Gas Chromatography (GC): An excellent technique for the analysis of volatile and thermally stable compounds.[1] It is particularly useful for detecting residual solvents. However, 2-amino-5-chloro-3'-hydroxybenzophenone and many of its likely impurities are not sufficiently volatile for direct GC analysis without derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity. It is an excellent tool for identifying unknown impurities. However, its sensitivity is lower than that of chromatographic methods.
-
Mass Spectrometry (MS): Offers high sensitivity and specificity, providing molecular weight information that is invaluable for impurity identification. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both quantification and structural elucidation of impurities.
Visualizations
References
A Comparative Analysis of 2-amino-5-chloro-3'-hydroxybenzophenone and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-amino-5-chloro-3'-hydroxybenzophenone and its positional isomers, specifically the 2'-hydroxy and 4'-hydroxy analogs. While comprehensive, direct comparative studies on the experimental performance of these specific isomers are limited in publicly available literature, this document compiles the available data on their synthesis and physicochemical properties. This information is crucial for researchers engaged in the synthesis of heterocyclic compounds, such as benzodiazepines, and in the development of novel therapeutic agents.[1]
Chemical Structures and Isomeric Variations
The isomers discussed in this guide are derivatives of 2-amino-5-chlorobenzophenone, differing in the position of the hydroxyl group on the second phenyl ring. The precise location of this hydroxyl group can significantly influence the molecule's chemical reactivity, biological activity, and physical properties.
Caption: Chemical structures of the compared isomers.
Physicochemical Properties
A summary of the available physicochemical data for 2-amino-5-chloro-3'-hydroxybenzophenone and its isomers is presented below. It is important to note that a complete experimental dataset for all isomers from a single comparative study is not available.
| Property | 2-amino-5-chloro-3'-hydroxybenzophenone | 2-amino-5-chloro-2'-hydroxybenzophenone | 2-amino-5-chloro-4'-hydroxybenzophenone |
| Molecular Formula | C₁₃H₁₀ClNO₂ | C₁₃H₁₀ClNO₂ | C₁₃H₁₀ClNO₂ |
| Molecular Weight | 247.68 g/mol | 247.68 g/mol | 247.68 g/mol |
| Appearance | Yellow powder[2] | Data not available | Yellow rods[3] |
| Melting Point | Data not available | Data not available | 173-178 °C[3] |
| Purity | ≥ 95% (HPLC)[2] | Data not available | Data not available |
| CAS Number | 62492-58-4[2] | 31705-83-2 | 62492-59-5 |
Synthesis Protocols
The synthesis of these isomers often involves the reduction of an isoxazole precursor.[4] A detailed experimental protocol for the synthesis of the 4'-hydroxy isomer is available and presented below. Similar detailed protocols for the 2'- and 3'-hydroxy isomers are not as readily found in the surveyed literature.
Synthesis of 2-amino-5-chloro-4'-hydroxybenzophenone[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 83.7 g (0.34 mole) of 5-chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole in 1500 ml of glacial acetic acid, add 45 g of iron filings.
-
Reaction Execution: Stir and heat the mixture on a steam bath for 20 minutes.
-
Addition of Reagents: Every 30 minutes for 2.5 hours, add an additional 20 g of iron filings and 100 ml of water.
-
Filtration: After an additional 30 minutes, filter the hot reaction mixture.
-
Washing: Heat the collected precipitate with acetic acid and filter again.
-
Precipitation: Dilute the combined filtrates with ice water to precipitate the product.
-
Isolation and Purification: Collect the precipitate, which yields 39.8 g (47%) of the product with a melting point of 170-175 °C. Recrystallization from a methanol-water mixture affords yellow rods with a melting point of 173-178 °C.[3]
Caption: General workflow for the synthesis of hydroxy-isomers.
Performance and Applications
2-amino-5-chlorobenzophenone and its derivatives are crucial intermediates in the pharmaceutical industry, primarily for the synthesis of benzodiazepines, a class of psychoactive drugs.[4][5] The specific biological activities and pharmacological profiles of the resulting benzodiazepines are influenced by the substituents on the benzophenone core.
The hydroxyl group in the 2'-, 3'-, or 4'-position can affect the molecule's binding affinity to target receptors, its metabolic stability, and its pharmacokinetic properties. For instance, 2-amino-5-chloro-3'-hydroxybenzophenone is noted for its use as an intermediate in the development of anti-inflammatory and analgesic drugs.[2] It also finds applications as a UV absorber in sunscreens and cosmetic products due to its ability to absorb ultraviolet light.[2]
References
- 1. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants - Arabian Journal of Chemistry [arabjchem.org]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of Hydroxybenzophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various hydroxybenzophenone isomers, compounds widely used as UV filters in sunscreens and stabilizers in industrial products.[1][2] Understanding their distinct biological effects is crucial due to their prevalence in the environment and potential impact on human health.[2][3] This document summarizes key experimental data on their antioxidant, endocrine-disrupting, cytotoxic, and enzyme-inhibiting properties, providing detailed methodologies for the cited experiments.
Comparative Analysis of Biological Activities
The position of the hydroxyl group on the benzophenone structure significantly influences its biological activity. This section compares the antioxidant, estrogenic, cytotoxic, and enzyme-inhibiting effects of 2-, 3-, and 4-hydroxybenzophenone, along with other polyhydroxylated derivatives.
Antioxidant Activity
Hydroxybenzophenones are evaluated for their ability to scavenge free radicals, a key indicator of antioxidant potential. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5] The capacity of an antioxidant to donate a hydrogen atom or electron reduces the stable DPPH radical from purple to yellow or the ABTS radical cation from blue-green to a colorless form.[6][7]
Table 1: Antioxidant Activity of Hydroxybenzophenone Isomers (IC50 Values)
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
|---|---|---|---|
| 2-Hydroxybenzophenone | Data not available | Data not available | |
| 3-Hydroxybenzophenone | Data not available | Data not available | |
| 4-Hydroxybenzophenone | Data not available | Data not available | |
| 2,4,4'-Trihydroxybenzophenone | > 100 | ~25 | Fent et al., 2010 |
| 2,2',4,4'-Tetrahydroxybenzophenone | ~15 | ~10 | Fent et al., 2010 |
Note: Specific IC50 values for monohydroxybenzophenone isomers are not consistently reported in the available literature. Data for polyhydroxylated derivatives indicates that antioxidant activity increases with the number of hydroxyl groups.
Caption: Workflow of the DPPH radical scavenging assay.
Estrogenic and Antiandrogenic Activity
Several hydroxybenzophenone derivatives are recognized as endocrine disruptors due to their ability to mimic or interfere with hormonal activities.[1] Their estrogenic potential is often assessed using hormone-responsive reporter assays in cell lines like the human breast cancer cell line MCF-7.[8]
Studies consistently show that a hydroxyl group at the 4-position is a key structural feature for estrogenic activity.[1][8] 4-Hydroxybenzophenone demonstrates notable estrogenic effects, while 3-hydroxybenzophenone shows similar or slightly lower activity.[1][9] In contrast, 2-hydroxybenzophenone is often reported as inactive or having very weak activity.[1] The addition of more hydroxyl groups can further modify this activity, with compounds like 2,4,4'-trihydroxybenzophenone showing high estrogenic potential.[8][10] Some derivatives also exhibit antiandrogenic effects by inhibiting the action of dihydrotestosterone.[1]
Table 2: Estrogenic Activity of Hydroxybenzophenone Isomers
| Compound | Estrogenic Activity (MCF-7 cells) | Key Findings | Reference(s) |
|---|---|---|---|
| Benzophenone | Little to no activity | Parent compound is largely inactive. | [8] |
| 2-Hydroxybenzophenone | Inactive / Very Weak | The 2-OH position does not confer significant estrogenic activity. | [1] |
| 3-Hydroxybenzophenone | Active | Shows estrogenic activity, comparable to the 4-hydroxy isomer. | [1][9] |
| 4-Hydroxybenzophenone | Active | Considered the most active monohydroxylated isomer. The 4-OH group is critical for binding to the estrogen receptor. | [1][11] |
| 2,4-Dihydroxybenzophenone | Active | Positive response in uterotrophic assays. | [8] |
| 2,4,4'-Trihydroxybenzophenone | High Activity | One of the most potent estrogenic benzophenone derivatives. |[8][10] |
Caption: Simplified pathway of estrogen receptor activation.
Cytotoxicity
The cytotoxic effects of hydroxybenzophenones are critical for assessing their potential as anti-cancer agents or understanding their toxicity to normal cells. Cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This assay measures a cell's metabolic activity, which correlates with cell viability.
Various benzophenone derivatives have demonstrated cytotoxic activity against human cancer cell lines, including leukemia, colon, and cervical cancer cells.[13][14][15] The potency of these compounds often depends on the specific derivative and the cancer cell line being tested.[16] For example, garcinol, a polyisoprenylated benzophenone, shows selective cytotoxicity against cancer cells while having minimal effect on normal cells.[13]
Table 3: Cytotoxicity (IC50) of Benzophenone Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
|---|---|---|---|---|---|
| 2,4',6-Trihydroxy-4-methoxybenzophenone | HT-29 | Colon Carcinoma | 172 ± 2.21 | 24 h | [14] |
| 2,4',6-Trihydroxy-4-methoxybenzophenone | HT-29 | Colon Carcinoma | 144 ± 2.66 | 48 h | [14] |
| Garcinol | SH-SY5Y | Neuroblastoma | 6.3 | Not Specified | [13] |
| Garcinol | HeLa | Cervical Cancer | 9.42 | Not Specified | [13] |
| Garcinol, Isogarcinol, Xanthochymol | HL-60, K562, U937 | Leukemia | Potent growth suppression | Not Specified |[15] |
Caption: General workflow for the MTT cell viability assay.
Enzyme Inhibition: Tyrosinase
Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis in humans and enzymatic browning in plants.[17][18] Inhibitors of this enzyme are of great interest in the cosmetic industry for skin-whitening applications and in the food industry to prevent browning.[18] Polyhydroxybenzophenones have been reported to inhibit mushroom tyrosinase activity.[19] The mechanism of inhibition can be competitive, where the inhibitor binds to the active site, or non-competitive, where it binds to a different site on the enzyme.[20][21]
Table 4: Tyrosinase Inhibitory Activity of Related Compounds
| Compound | Inhibition Type | IC50 (µM) | Substrate | Reference |
|---|---|---|---|---|
| MHY1498 (Synthetic) | Competitive | 4.1 ± 0.6 | L-tyrosine | [22] |
| Kojic Acid (Standard) | Competitive | 22.0 ± 4.7 | L-tyrosine | [22] |
| Thiophene Chalcone 1c | Competitive | 0.013 ± 0.64 | L-tyrosine |[17] |
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below for reproducibility and reference.
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[5]
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[23] Keep the solution in the dark to prevent degradation.
-
Sample Preparation : Dissolve the test compounds (hydroxybenzophenone isomers) and a positive control (e.g., ascorbic acid or Trolox) in methanol to create a series of concentrations.[23]
-
Reaction : In a 96-well plate or cuvettes, add a specific volume of the test sample solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 100 µL).[24] A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation : Shake the mixture and incubate it at room temperature in the dark for 30 minutes.[4][23]
-
Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[23]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[24]
ABTS Radical Cation Decolorization Assay
This assay assesses the antioxidant activity of both hydrophilic and lipophilic compounds.[25]
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[26] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]
-
Working Solution : Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[26]
-
Sample Preparation : Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in the same solvent.
-
Reaction : Add a small volume of the sample or standard (e.g., 10 µL) to a large volume of the diluted ABTS•+ working solution (e.g., 1 mL).[4]
-
Incubation : Incubate the mixture at room temperature for a defined period (e.g., 6-30 minutes).[4][26]
-
Measurement : Measure the decrease in absorbance at 734 nm.[25]
-
Calculation : Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[25]
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Culture : Seed cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[27]
-
Treatment : Replace the medium with fresh medium containing various concentrations of the hydroxybenzophenone isomers. Include wells for untreated (negative) and solvent (vehicle) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition : After incubation, add a sterile MTT solution (e.g., 10 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 4 hours at 37°C.[27] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization : Carefully remove the medium and add a solubilization solution (e.g., 100 µL of SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[27] The plate may be left overnight or shaken for a short period to ensure complete dissolution.
-
Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[28] A reference wavelength of >650 nm can be used to subtract background noise.
-
Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated as the drug concentration that reduces cell viability by 50%.
Mushroom Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.[22]
-
Reagents : Prepare a phosphate buffer solution (pH 6.8), a solution of mushroom tyrosinase in the buffer, a substrate solution (L-tyrosine or L-DOPA), and solutions of the test compounds and a positive control (e.g., kojic acid) at various concentrations.[17][22]
-
Reaction Mixture : In a 96-well plate, combine the buffer, the test compound solution, and the tyrosinase enzyme solution. Pre-incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction : Add the substrate (L-tyrosine or L-DOPA) to each well to start the enzymatic reaction.[17] The enzyme will catalyze the oxidation of the substrate, leading to the formation of dopachrome, a colored product.
-
Measurement : Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475-492 nm over time using a microplate reader.[22]
-
Calculation : The rate of reaction is determined from the slope of the absorbance vs. time plot. The percentage of enzyme inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from the dose-response curve. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[17]
References
- 1. researchgate.net [researchgate.net]
- 2. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of estrogenic products from benzophenone after exposure to sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estrogenic potency of benzophenone UV filters in breast cancer cells: proliferative and transcriptional activity substantiated by docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 25. benchchem.com [benchchem.com]
- 26. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of Substituted Benzophenones: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of substituted benzophenones, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the influence of various substituents on UV-Vis, IR, and NMR spectra, this document serves as a practical reference for structural elucidation and characterization.
Introduction
Benzophenone and its derivatives are fundamental scaffolds in organic chemistry, widely utilized as photoinitiators, in perfumery, and as building blocks for pharmaceuticals.[1] Spectroscopic analysis is crucial for confirming the identity and purity of these compounds. This guide compares the spectroscopic data of unsubstituted benzophenone with representative electron-donating (4-methoxy and 4-methyl) and electron-withdrawing (4-nitro) derivatives to illustrate the structural effects on their spectral properties.
UV-Visible Spectroscopy Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzophenones, the key transitions are the n→π* and π→π* transitions of the carbonyl group and the aromatic rings.[2][3] The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents on the phenyl rings.[2]
Analysis:
-
Benzophenone: Exhibits a weak n→π* transition at a longer wavelength and a strong π→π* transition at a shorter wavelength.[1][4]
-
4-Methoxybenzophenone (Electron-Donating Group): The methoxy group (-OCH₃) is an electron-donating group that extends the conjugation of the π-system. This leads to a bathochromic (red) shift, increasing the λmax for both n→π* and π→π* transitions compared to unsubstituted benzophenone.
-
4-Nitrobenzophenone (Electron-Withdrawing Group): The nitro group (-NO₂) is a strong electron-withdrawing group. It also extends conjugation and causes a significant red shift in the λmax, often more pronounced than that of the methoxy group.
Table 1: UV-Visible Spectroscopic Data for Substituted Benzophenones
| Compound | Substituent (at C4) | λmax (n→π) (nm) | λmax (π→π) (nm) |
| Benzophenone | -H | ~340 | ~252[1] |
| 4-Methoxybenzophenone | -OCH₃ | ~330 | ~287[5][6] |
| 4-Nitrobenzophenone | -NO₂ | Not clearly resolved | ~264 |
Note: λmax values can vary slightly depending on the solvent.[2]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying functional groups. In benzophenones, the most characteristic absorption is the carbonyl (C=O) stretching vibration, which is sensitive to the electronic effects of the substituents.
Analysis:
-
Benzophenone: The C=O stretching frequency appears around 1660-1680 cm⁻¹.[7]
-
4-Methoxybenzophenone (Electron-Donating Group): The electron-donating -OCH₃ group increases the electron density on the carbonyl carbon through resonance, weakening the C=O double bond. This results in a decrease in the C=O stretching frequency (a shift to lower wavenumber) compared to benzophenone.
-
4-Nitrobenzophenone (Electron-Withdrawing Group): The electron-withdrawing -NO₂ group pulls electron density away from the carbonyl group (inductive effect), strengthening the C=O bond. This leads to an increase in the C=O stretching frequency (a shift to higher wavenumber).[8] In addition, characteristic strong peaks for the nitro group (asymmetric and symmetric stretching) are observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[8]
Table 2: Key IR Absorption Frequencies for Substituted Benzophenones
| Compound | Substituent (at C4) | ν(C=O) (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| Benzophenone | -H | ~1665 | 3010-3100 (Aromatic C-H)[7] |
| 4-Methoxybenzophenone | -OCH₃ | ~1655 | 2800-3000 (C-H), 1250 (C-O)[9] |
| 4-Methylbenzophenone | -CH₃ | ~1658 | 2850-2970 (Aliphatic C-H)[10] |
| 4-Nitrobenzophenone | -NO₂ | ~1668 | 1523 (asymm. NO₂), 1343 (symm. NO₂)[8][11][12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei.[13] Substituents on the benzophenone scaffold significantly influence the chemical shifts (δ) of the aromatic protons and carbons.
Analysis:
-
¹H NMR: The aromatic protons of benzophenone appear in the range of 7.2-7.8 ppm. Electron-donating groups (like -OCH₃ and -CH₃) shield the aromatic protons, causing an upfield shift (to lower ppm values). Conversely, electron-withdrawing groups (like -NO₂) deshield the protons, causing a downfield shift (to higher ppm values).
-
¹³C NMR: The carbonyl carbon (C=O) resonance is particularly informative and appears far downfield.[7] Electron-donating groups cause this signal to shift slightly upfield, while electron-withdrawing groups cause a downfield shift. The same trend is observed for the aromatic carbons, especially the ipso-carbon (the carbon directly attached to the substituent).
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Substituted Benzophenones (in CDCl₃)
| Compound | Substituent (at C4) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzophenone | -H | 7.49-7.81 (m, 10H)[14] | 196.8 (C=O), 137.6, 132.4, 130.1, 128.3[14] |
| 4-Methylbenzophenone | -CH₃ | 2.44 (s, 3H, CH₃), 7.28-7.78 (m, 9H)[14][15] | 196.5 (C=O), 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7 (CH₃)[14][16] |
| 4-Methoxybenzophenone | -OCH₃ | 3.88 (s, 3H, OCH₃), 6.95-7.83 (m, 9H) | 195.5 (C=O), 163.4, 138.2, 132.6, 131.8, 129.5, 128.2, 113.7, 55.5 (OCH₃) |
| 4-Nitrobenzophenone | -NO₂ | 7.50-8.35 (m, 9H) | 194.8 (C=O), 150.1, 143.2, 138.5, 133.4, 130.7, 129.9, 128.8, 123.7 |
Note: Data for 4-methoxy and 4-nitrobenzophenone are typical values compiled from spectral databases.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible spectroscopic data.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the benzophenone derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).[17]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.[18]
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[17][19] This corrects for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[19]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.[3]
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid benzophenone sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[20][21]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[20]
-
Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[22] A typical range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the frequencies of key vibrational modes, particularly the C=O stretch.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified benzophenone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[23]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.[23]
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. This involves optimizing parameters such as the number of scans, pulse width, and relaxation delay.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Data Analysis: Determine the chemical shifts (δ), integration (for ¹H), and multiplicity (splitting patterns) of the signals.[24]
Visualizations
Experimental Workflow
Caption: General workflow for spectroscopic analysis of benzophenones.
Substituent Effects on Spectroscopic Data
Caption: Influence of substituent electronic effects on key spectroscopic data.
References
- 1. Benzophenone [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Nitrobenzophenone(1144-74-7) IR2 [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. rsc.org [rsc.org]
- 15. 4-Methylbenzophenone(134-84-9) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. agilent.com [agilent.com]
- 19. youtube.com [youtube.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. jascoinc.com [jascoinc.com]
- 22. scribd.com [scribd.com]
- 23. benchchem.com [benchchem.com]
- 24. scribd.com [scribd.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Aminobenzophenone Derivatives
For researchers, scientists, and drug development professionals, the aminobenzophenone scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of aminobenzophenone derivatives, focusing on their anticancer and anticonvulsant activities. Through a detailed comparison of structural modifications and their impact on biological efficacy, supported by experimental data and protocols, this document aims to facilitate the rational design of next-generation aminobenzophenone-based drugs.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research on aminobenzophenone derivatives has centered on their potent antimitotic activity. These compounds frequently act as inhibitors of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The substitution pattern on both phenyl rings of the aminobenzophenone core plays a crucial role in determining their cytotoxic potency.
Quantitative Structure-Activity Relationship (SAR) for Anticancer Activity
The following table summarizes the in vitro cytotoxic and tubulin polymerization inhibitory activities of a series of 2-aminobenzophenone derivatives. The data highlights key SAR trends, providing a quantitative basis for comparison with the well-known tubulin inhibitor, Combretastatin A-4.
| Compound ID | R1 | R2 | R3 | In Vitro Tubulin Polymerization Inhibition (IC50, µM) | In Vitro Cytotoxicity (GI50, µM) against various cancer cell lines |
| Derivative 1 | H | H | H | > 100 | > 100 |
| Derivative 2 | 3,4,5-(OCH3)3 | H | NH2 | 1.8 | 0.001 - 0.004 |
| Derivative 3 | 3,4,5-(OCH3)3 | H | OH | 1.9 | 0.002 - 0.005 |
| Derivative 4 | 3,4-(OCH3)2 | H | NH2 | 2.5 | 0.002 - 0.008 |
| Combretastatin A-4 | - | - | - | 2.4 | 0.003 - 0.009 |
Key SAR Observations for Anticancer Activity:
-
Amino Group Position: The presence of an amino group at the ortho (2-position) of one of the benzophenone rings is integral for enhanced growth inhibition.[1][2]
-
Substitution on the Phenyl Rings:
-
Trimethoxy substitutions on one of the phenyl rings, particularly at the 3, 4, and 5 positions, are highly favorable for potent anticancer activity.
-
A hydroxyl group at the ortho position of the B-ring can also contribute to potent activity, though slightly less so than an amino group.
-
The presence of bulky substituents on the B-ring can be detrimental to activity.
-
The primary mechanism of action for the anticancer activity of these 2-aminobenzophenone derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3]
Anticonvulsant Activity: Modulating Neuronal Excitability
Aminobenzophenone derivatives have also been investigated for their potential as anticonvulsant agents. Their mechanism of action is often linked to their ability to modulate ion channels and neurotransmitter systems within the central nervous system.
Quantitative Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The following table presents the in vivo anticonvulsant activity of a selection of aminobenzophenone and related derivatives, as determined by the maximal electroshock (MES) seizure test in animal models.
| Compound ID | R Group | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| Enaminone 27 | 4-Cl-Ph | 5.8 (oral, rat) | > 380 | > 65.5 |
| Benzothiazole 52 | 4-Cl-Ph | 25.49 (µmol/kg) | 123.87 (µmol/kg) | 4.86 |
| Phthalazine 14 | - | 9.3 | > 400 | > 43 |
| Quinazolinone 6o | - | 88.02 | > 2250 | > 25.5 |
| Quinazolinone 6q | - | 94.6 | > 2460 | > 26.0 |
Key SAR Observations for Anticonvulsant Activity:
-
The specific heterocyclic ring system fused or attached to the aminobenzophenone core significantly influences anticonvulsant potency and the safety profile (Protective Index).
-
Substitutions on the phenyl ring, such as a chloro group at the para position, have been shown to enhance anticonvulsant activity in some series.[4]
-
The overall lipophilicity and electronic properties of the molecule are critical for its ability to cross the blood-brain barrier and interact with its target.
Experimental Protocols
Detailed methodologies are essential for the validation and reproducibility of the presented findings.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.
Procedure:
-
Prepare a solution of purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the polymerization by adding the tubulin solution to the wells and incubate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control, is then calculated.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminobenzophenone derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Maximal Electroshock (MES) Seizure Test
This in vivo assay is a standard model for identifying compounds with activity against generalized tonic-clonic seizures.
Procedure:
-
Administer the test compound to a group of animals (typically mice or rats) via a specific route (e.g., intraperitoneal or oral).
-
After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.
-
Data Analysis: The ED50 (Effective Dose 50), the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Signaling Pathways and Mechanisms of Action
The anticancer effects of aminobenzophenone derivatives are often mediated through the disruption of key cellular signaling pathways.
Caption: G2/M DNA Damage Checkpoint Pathway.
Caption: p38 MAPK Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
References
A Comparative Guide to the UV Absorption of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzophenone and its derivatives are a critical class of organic compounds widely utilized for their ability to absorb ultraviolet (UV) radiation. This property makes them invaluable as UV filters in sunscreens, photostabilizers in plastics and coatings, and as photoinitiators in polymer chemistry. The efficacy of a benzophenone derivative in these applications is directly related to its UV absorption characteristics, specifically its maximum absorption wavelength (λmax) and its molar absorptivity (ε), which quantifies how strongly it absorbs light at that wavelength.
This guide provides a comparative analysis of the UV absorption properties of several common benzophenone derivatives. The data presented herein, summarized from various scientific sources, offers a quantitative basis for selecting the appropriate derivative for a specific research or product development application.
Comparative UV Absorption Data of Benzophenone Derivatives
The UV absorption properties of benzophenone derivatives are significantly influenced by the nature and position of substituents on the benzoyl and phenyl rings. Hydroxyl and methoxy groups, in particular, can cause a bathochromic shift (a shift to longer wavelengths) of the λmax and alter the molar absorptivity. The following table summarizes the UV absorption data for a selection of benzophenone derivatives in various solvents.
| Compound Name | Common Name | Substituents | λmax 1 (nm) | ε 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | ε 2 (L mol⁻¹ cm⁻¹) | Solvent |
| Benzophenone | BP | None | 252 | 18,000 | 334 | 150 | Ethanol |
| 2-Hydroxy-4-methoxybenzophenone | Benzophenone-3, Oxybenzone | 2-OH, 4-OCH₃ | 287 | 15,100 | 325 | 9,500 | Methanol |
| 2,2',4,4'-Tetrahydroxybenzophenone | Benzophenone-2 | 2,2',4,4'-OH | 290 | 25,000 | 350 | 15,000 | Methanol |
| 4-Methoxybenzophenone | 4-OCH₃ | 247.6 | - | 339.2 | - | n-Heptane | |
| 4-Hydroxybenzophenone | 4-OH | 250.4 | - | 332.0 | - | n-Heptane | |
| 2-Hydroxybenzophenone | 2-OH | - | - | 338.2 | - | n-Heptane |
Note: Molar absorptivity values were not available for all compounds in the cited sources.
Experimental Protocol: UV-Visible Spectroscopy for Absorbance Analysis
The following is a detailed methodology for determining the UV absorption spectrum and molar absorptivity of benzophenone derivatives.
1. Instrumentation and Materials:
-
Spectrophotometer: A dual-beam UV-Visible spectrophotometer capable of scanning from at least 200 nm to 400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane). The choice of solvent can influence the absorption spectrum.[1][2]
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
-
Analytical balance: For precise weighing of the benzophenone derivative.
2. Sample Preparation:
-
Stock Solution: Accurately weigh a small amount of the benzophenone derivative and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions of lower concentrations (e.g., 1-10 µg/mL). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
3. Measurement Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable light source.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm). This will subtract the absorbance of the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution. Place the sample cuvette back into the spectrophotometer and record the absorbance spectrum.
-
Repeat for all concentrations: Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.
4. Data Analysis:
-
Determine λmax: From the absorbance spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
Calculate Molar Absorptivity (ε): Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution. The molar absorptivity can be calculated from the slope of a plot of absorbance versus concentration.
Experimental Workflow
The following diagram illustrates the general workflow for the UV-Vis analysis of benzophenone derivatives.
Signaling Pathways and Logical Relationships
The absorption of UV light by benzophenone derivatives involves the promotion of electrons from lower energy molecular orbitals to higher energy ones. The two primary electronic transitions responsible for the characteristic UV absorption of benzophenones are the π → π* and n → π* transitions.
Upon absorption of a UV photon, a benzophenone molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This excitation is typically due to either a π → π* or an n → π* transition. The molecule can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this triplet state that benzophenones often exhibit their photochemical reactivity, such as acting as photosensitizers or initiating polymerization. The ability to efficiently dissipate this absorbed energy without undergoing degradation is a key factor in their effectiveness as UV stabilizers.
References
A Comparative Guide to the Analytical Validation of 2-amino-5-chloro-3'-hydroxybenzophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-amino-5-chloro-3'-hydroxybenzophenone, a key intermediate in pharmaceutical development. It further details the analytical validation of the synthesized compound, offering objective performance data and supporting experimental protocols.
Comparison of Synthetic Routes
The synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone can be approached through several established methods in organic chemistry. This section compares three primary routes: Friedel-Crafts Acylation, Grignard Reaction, and Suzuki Coupling. The selection of a particular route depends on factors such as desired yield, purity, cost of reagents, and scalability.
| Synthetic Route | General Yield | Purity | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Moderate (est. 30-50%) | Good | Cost-effective starting materials, well-established reaction. | Requires stoichiometric amounts of Lewis acid catalyst, potential for side reactions, harsh reaction conditions.[1] |
| Grignard Reaction | High (est. 70-90%) | Very Good | High yields, good functional group tolerance with protecting group strategies. | Requires strictly anhydrous conditions, Grignard reagents are highly reactive and sensitive to moisture. |
| Suzuki Coupling | High (est. 80-95%) | Excellent | Mild reaction conditions, high functional group tolerance, high yields and purity.[2][3] | Palladium catalyst and boronic acid reagents can be expensive. |
Note: The yields for 2-amino-5-chloro-3'-hydroxybenzophenone are estimated based on similar reported syntheses. The synthesis of the related compound, 2-amino-5-chlorobenzophenone, has been reported with a yield of 39% via Friedel-Crafts acylation and 95.1% through the reduction of a 5-chloro-3-phenylanthranil intermediate.[1][4]
Synthetic Pathway and Logic Diagrams
To visualize the relationships between the synthetic approaches and the overall workflow, the following diagrams are provided.
Caption: Comparison of three synthetic routes to 2-amino-5-chloro-3'-hydroxybenzophenone.
Caption: A proposed synthetic pathway using the Suzuki coupling reaction.
Analytical Validation
The analytical validation of synthesized 2-amino-5-chloro-3'-hydroxybenzophenone is crucial to ensure its identity, purity, and quality. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the analysis of 2-amino-5-chloro-3'-hydroxybenzophenone.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.
-
Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.
-
Reference Standard: A well-characterized reference standard of 2-amino-5-chloro-3'-hydroxybenzophenone.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended. For example, a gradient from 30% to 90% acetonitrile over 20 minutes. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the analyte, determined by a UV scan.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized product in the mobile phase to achieve a similar concentration to the standard solution.
4. Validation Parameters: The method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of impurities and degradation products. This is typically evaluated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Typical HPLC Method Validation Results
The following table summarizes typical acceptance criteria and expected results for the validation of an HPLC method for a pharmaceutical intermediate.
| Validation Parameter | Acceptance Criteria (ICH) | Typical Performance Data |
| Specificity | The method should be specific for the analyte. | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | Typically in the ng/mL range |
| LOQ | Signal-to-Noise Ratio ≥ 10 | Typically in the ng/mL range |
| Robustness | No significant change in results with minor variations. | %RSD < 2.0% for variations in mobile phase composition, pH, flow rate, and column temperature. |
Analytical Workflow
The following diagram illustrates the typical workflow for the analytical validation of the synthesized product.
References
- 1. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
Comparative Efficacy of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological efficacy of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone and its structural analogs. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in drug discovery and development.
Executive Summary
This compound belongs to the benzophenone class of compounds, a scaffold known for a wide range of pharmacological activities. This guide focuses on the comparative analysis of its efficacy against various biological targets, including its potential as an anti-inflammatory, anticancer, and skeletal muscle relaxant agent. The introduction of different substituents on the phenyl rings significantly influences the biological activity, potency, and selectivity of these analogs. This guide aims to provide a clear, data-driven comparison to aid in the identification of promising lead compounds for further investigation.
Data Presentation: Comparative Efficacy of Analogs
The following tables summarize the quantitative data on the biological activities of this compound and its analogs. The data has been compiled from various in vitro and in vivo studies to provide a comparative overview of their potency.
Table 1: Anti-inflammatory Activity of Benzophenone Analogs
| Compound ID | Structure | Assay Type | Target | IC50 (µM) | % Inhibition | Reference |
| Target Compound | This compound | Data Not Available | - | - | - | - |
| Analog 1 | Dimeric Benzophenone 1 | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | 8.8 | - | [1] |
| Analog 2 | Dimeric Benzophenone 2 | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | 18.1 | - | [1] |
| Analog 3 | Dimeric Benzophenone 3 | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | 11.5 | - | [1] |
| Analog 4 | Glucosylated Benzophenone 4 | Croton oil-induced mouse ear edema | Edema | - | 51-73% | [2] |
| Analog 5 | Benzophenone 5 (aglycone) | Croton oil-induced mouse ear edema | Edema | - | 53-55% | [2] |
| Indomethacin | (Reference) | Croton oil-induced mouse ear edema | Edema | - | 62% | [2] |
| Dexamethasone | (Reference) | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide Production | 22.2 | - | [1] |
Table 2: Skeletal Muscle Relaxant Activity of 2-Amino-5-chlorobenzophenone Derivatives
| Compound ID | Substituent (R) | % of Animals Showing Decreased Muscle Tone |
| Parent Scaffold | 2-Amino-5-chlorobenzophenone | - |
| 3a | -C6H5 | 33.33 |
| 3b | -C6H4-Cl (p) | 50 |
| 3c | -C6H4-F (p) | 50 |
| 3d | -C6H4-NO2 (p) | 66.66 |
| 3e | -C6H4-CH3 (o) | 83.33 |
| 3f | -C6H4-OCH3 (p) | 50 |
| 3g | -C6H4-OH (p) | 66.66 |
| Diazepam (Standard) | - | 100 |
Note: Data for the target compound, this compound, was not available in the reviewed literature for direct comparison in these specific assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production
This protocol is based on the method described for the evaluation of dimeric benzophenones.[1]
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control group.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.
In Vivo Anti-inflammatory Assay: Croton Oil-Induced Mouse Ear Edema
This protocol is a standard method for evaluating topical anti-inflammatory activity.[2][3][4]
Animal Model:
-
Use male Swiss mice weighing between 25-30 g.
Procedure:
-
Prepare a solution of croton oil in a suitable vehicle (e.g., acetone).
-
Topically apply the croton oil solution to the inner surface of the right ear of each mouse to induce edema.
-
Simultaneously, apply the test compound or reference drug (e.g., indomethacin) dissolved in the same vehicle to the same ear.
-
The left ear serves as a control and receives only the vehicle.
-
After a specified period (e.g., 6 hours), sacrifice the mice and take a plug from both ears using a biopsy punch.
-
Weigh the ear plugs to determine the extent of edema.
-
Calculate the percentage of edema inhibition by comparing the weight difference between the right and left ears of the treated group with the control group.
Skeletal Muscle Relaxant Activity: Rota-Rod Test
This in vivo assay assesses motor coordination and muscle relaxation.
Animal Model:
-
Use albino mice weighing between 25-30 g.
Procedure:
-
Train the mice to stay on a rotating rod (rota-rod) at a specific speed (e.g., 25 rpm) for a set duration (e.g., 5 minutes).
-
Select the mice that are able to remain on the rod for the full duration for the experiment.
-
Administer the test compounds or a standard drug (e.g., diazepam) intraperitoneally.
-
After a specific time (e.g., 30 minutes), place the mice back on the rota-rod.
-
Record the time each mouse is able to stay on the rotating rod.
-
A significant decrease in the time spent on the rod compared to the control group indicates skeletal muscle relaxant activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of LPS-induced inflammation.
Experimental Workflow Diagram
Caption: General workflow for in vitro anticancer screening.
Logical Relationship Diagram
Caption: Logic of Structure-Activity Relationship studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzophenone Derivatives in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold, a diaryl ketone structure, is a recurring motif in a multitude of biologically active compounds, both from natural and synthetic origins.[1][2] Its inherent structural versatility has made it a privileged scaffold in medicinal chemistry, leading to the development of numerous derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This guide provides a comparative analysis of the anticancer efficacy of selected benzophenone derivatives, supported by in vitro experimental data, detailed methodologies for key assays, and an exploration of their common mechanisms of action.
Comparative Cytotoxicity of Benzophenone Derivatives
The in vitro cytotoxic activity of various benzophenone derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is presented below for a selection of natural and synthetic benzophenone derivatives. A lower IC50 value indicates greater potency.
Natural Benzophenone Derivatives from Garcinia Species
Compounds isolated from plants of the Garcinia genus are a rich source of complex and biologically active benzophenones. The cytotoxicity of several of these compounds has been evaluated against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Guttiferone A | HCT-116 (Colon) | 5-10 | - | - |
| HT-29 (Colon) | 5-10 | - | - | |
| SW-480 (Colon) | 18-25 | - | - | |
| Guttiferone K | HCT-116 (Colon) | 5-10 | - | - |
| HT-29 (Colon) | 5-10 | - | - | |
| SW-480 (Colon) | 18-25 | - | - | |
| Isogarcinol | HCT116 (p53+/+) (Colon) | 0.86 | Doxorubicin | - |
| CCRF-CEM (Leukemia) | 1.38 | Doxorubicin | - | |
| Garcinol | Leukemia Cell Lines | Potent | - | - |
| Xanthochymol | Leukemia Cell Lines | Potent | - | - |
Data compiled from multiple sources.[1][4][5]
Synthetic Benzophenone Derivatives
Recent research has focused on the synthesis of novel benzophenone derivatives with enhanced and selective anticancer activity. A 2024 study reported the synthesis and in vitro antitumor activity of a series of benzophenone analogs, with some compounds showing exceptionally high potency.
| Compound | HL-60 (Leukemia) IC50 (µM) | A-549 (Lung) IC50 (µM) | SMMC-7721 (Hepatoma) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | SW480 (Colon) IC50 (µM) |
| Compound 1 | 0.48 | 0.82 | 0.26 | 9.97 | 0.99 |
| Compound 2 | 1.28 | >10 | 1.55 | - | 13.56 |
| Compound 3 | 3.65 | >10 | >10 | 3.77 | 7.61 |
| Compound 8 | 0.15 | 3.92 | 1.02 | 6.13 | 0.51 |
| Compound 9 | 0.16 | 4.61 | 0.80 | 5.65 | 0.93 |
| Cisplatin | 1.12 | 5.62 | 4.31 | 6.25 | 7.33 |
Data from a 2024 study on the synthesis and bioactivity of new benzophenone derivatives.[6]
Another study focused on benzophenone-based 1,2,3-triazole hybrids, which demonstrated significant cytotoxicity against fibrosarcoma (HT-1080) and lung cancer (A-549) cell lines.
| Compound | HT-1080 (Fibrosarcoma) IC50 (µM) | A-549 (Lung) IC50 (µM) |
| Compound 8d | Potent | Potent |
| Compound 8h | Potent | Potent |
| Compound 8l | More potent than Doxorubicin | More potent than Doxorubicin |
| Doxorubicin | Standard | Standard |
Data from a study on benzophenone-based 1,2,3-triazole hybrids.[3][7]
Mechanism of Action: Induction of Apoptosis
A significant body of evidence indicates that many cytotoxic benzophenone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[5][8] This is often achieved through the intrinsic (mitochondrial) pathway.
Key events in benzophenone-induced apoptosis include:
-
Mitochondrial Membrane Potential (MMP) Disruption: Certain benzophenones, such as garcinol and isogarcinol, cause a loss of MMP.[5]
-
Caspase Activation: The apoptotic cascade is mediated by a family of cysteine proteases called caspases. Benzophenone derivatives have been shown to activate initiator caspases (caspase-8 and -9) and effector caspases (caspase-3/7).[4][8]
-
Involvement of p53: The tumor suppressor protein p53 can be upregulated by some benzophenone derivatives, contributing to the apoptotic response.[7]
Experimental Protocols
The following are detailed methodologies for the key in vitro cytotoxicity assays cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere (37°C, 5% CO2).
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay
This is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA and wash the plates several times with tap water to remove excess TCA. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Conclusion
Benzophenone derivatives represent a promising and versatile class of compounds in the field of anticancer drug discovery. Both natural and synthetic derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis through the mitochondrial pathway, highlighting a common therapeutic strategy. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate the potential of novel benzophenone derivatives and to inform the design of future anticancer agents with improved efficacy and selectivity. Further in vivo studies are warranted to translate these promising in vitro findings into clinically viable cancer therapies.
References
- 1. Benzophenones and biflavonoids from Garcinia livingstonei fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone (CAS No. 62492-58-4). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
The primary recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. This compound is a chlorinated and phenolic organic substance, requiring specific handling to mitigate environmental and health risks.
Key Chemical and Hazard Data
For safe handling and disposal, it is crucial to be aware of the properties and hazards associated with this compound. While a comprehensive Safety Data Sheet (SDS) is the primary source of information, the following table summarizes key data.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 62492-58-4 | [1] |
| Molecular Formula | C13H10ClNO2 | [2] |
| Molecular Weight | 247.68 g/mol | [2] |
| Physical State | Solid | N/A |
| Known Hazards | May cause skin, eye, and respiratory irritation. May cause genetic defects.[3] | [3] |
| Incompatibilities | Strong oxidizing agents. | |
| Disposal Recommendation | Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Dispose of in accordance with local, state, and federal regulations.[3] | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle the chemical and its waste within a certified chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Due to its chlorinated nature, waste this compound must be collected in a designated "Halogenated Organic Waste" container.[4][5][6]
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4][7]
-
Solid waste (e.g., leftover compound, contaminated weighing paper) should be placed directly into the designated container.
-
Contaminated materials such as gloves, pipette tips, and paper towels should also be collected in a sealed container for hazardous waste disposal.[1]
-
For liquid waste containing this compound (e.g., from a reaction work-up), pour it into the designated "Halogenated Organic Liquid Waste" container.
-
Ensure the waste container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tight-fitting lid.[4] Keep the container closed except when adding waste.[3][4]
3. Waste Container Labeling:
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.[4]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure secondary containment is used to prevent spills.
5. Arranging for Disposal:
-
Once the waste container is nearly full (no more than 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not dispose of this chemical down the drain or in the regular trash.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personnel safety and operational integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure when handling this compound. The required PPE includes protection for the eyes, skin, and respiratory system.[1]
| Protection Type | Specific Equipment | Standards and Practices |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to EN166 (EU) or be approved under appropriate government standards such as NIOSH (US).[1] Ensure eyewash stations are in close proximity.[2][3][4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or fire/flame-resistant and impervious clothing is also recommended. | Gloves must be inspected before use and disposed of properly after handling. Contaminated clothing should be removed immediately and washed before reuse.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedural guidelines is essential to minimize risks.
-
Preparation :
-
Handling :
-
Storage :
-
Accidental Release :
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is critical.
-
Waste Identification and Collection :
-
Determine if the waste is solid (e.g., unused product, contaminated labware) or liquid (dissolved in a solvent).[5]
-
For solid waste, use a wide-mouth, sealable container made of a compatible material like high-density polyethylene.[5]
-
For liquid waste, use a designated, compatible, and leak-proof solvent waste container with a tight-fitting screw cap.[5]
-
Carefully transfer the waste into the designated container, avoiding dust creation.[5]
-
-
Labeling and Storage of Waste :
-
Securely close the waste container.[5]
-
Immediately label the container with a "Hazardous Waste" tag, clearly stating the chemical name and any other chemicals present.[5]
-
Indicate the associated hazards (e.g., "Irritant").[5]
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Final Disposal :
-
Dispose of the chemical and contaminated materials through a licensed professional waste disposal service.[1][5]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][5]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
